Eudistomin T
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1-(9H-pyrido[3,4-b]indol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c22-17(12-13-6-2-1-3-7-13)19-18-15(10-11-20-19)14-8-4-5-9-16(14)21-18/h1-11,21H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZBLVWPBUFWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=NC=CC3=C2NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30148505 | |
| Record name | Eudistomin T | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108335-05-3 | |
| Record name | Eudistomin T | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108335053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eudistomin T | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isolating Eudistomin T from Eudistoma olivaceum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation of Eudistomin T, a β-carboline alkaloid, from the marine tunicate Eudistoma olivaceum. Due to the limited availability of a specific, detailed protocol for this compound in publicly accessible literature, this document outlines a probable experimental workflow adapted from the established methodologies for the isolation of other Eudistomin congeners from the same organism.
Physicochemical Properties of this compound
This compound is a naturally occurring compound found in the Bermudian tunicate Eudistoma olivaceum.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄N₂O | [1] |
| Molecular Weight | 286.3 g/mol | [1] |
| IUPAC Name | 2-phenyl-1-(9H-pyrido[3,4-b]indol-1-yl)ethanone | [1] |
| CAS Number | 108335-05-3 | [1] |
Proposed Isolation and Purification Protocol
The following protocol is adapted from the comprehensive study by Rinehart et al. (1987), which successfully isolated seventeen other Eudistomins (A-Q) from Eudistoma olivaceum. This methodology provides a robust framework for the targeted isolation of this compound.
Collection and Extraction
-
Specimen Collection: Specimens of Eudistoma olivaceum are collected from their natural marine habitat.
-
Homogenization and Extraction: The collected tunicates are homogenized and repeatedly extracted with an organic solvent such as methanol (MeOH) to obtain a crude extract.
Solvent Partitioning
The crude methanol extract is subjected to a series of solvent-solvent partitions to separate compounds based on their polarity. A typical partitioning scheme would involve:
-
Partitioning the crude extract between toluene and water.
-
Further partitioning of the aqueous layer with chloroform.
-
Subsequent partitioning of the remaining aqueous layer with n-butanol.
Based on the polarity of other β-carbolines, this compound is likely to be found in the chloroform or toluene fractions.
Chromatographic Purification
The fractions containing the target compound are then subjected to multiple rounds of chromatography for purification.
-
Silica Gel Chromatography: The active fraction is first separated using silica gel column chromatography with a gradient elution system, typically a mixture of chloroform and methanol with increasing polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions from the silica gel column showing the presence of β-carbolines are further purified by reversed-phase HPLC (RP-HPLC) using a C18 column with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients).
The purification process should be monitored at each stage by thin-layer chromatography (TLC) and HPLC analysis to track the presence of this compound.
Experimental Workflow
The following diagram illustrates the proposed workflow for the isolation of this compound from Eudistoma olivaceum.
Caption: Proposed workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
While the specific biological activities of this compound are not extensively documented in the available literature, other Eudistomins isolated from Eudistoma olivaceum have demonstrated a range of significant biological effects, including antiviral and antimicrobial properties.[2] For instance, Eudistomin C, another compound from this tunicate, has been shown to exhibit potent antitumor and antiviral activities by targeting the 40S ribosome and inhibiting protein translation.[3][4] This mechanism prevents the synthesis of viral proteins, thereby inhibiting viral replication.
The general mechanism of action for antiviral Eudistomins can be conceptualized as follows:
Caption: Generalized antiviral mechanism of Eudistomins.
It is plausible that this compound shares some of the biological activities observed in its congeners, but further research is required to elucidate its specific mechanism of action and potential therapeutic applications. The methodologies and insights presented in this guide are intended to provide a foundational framework for researchers to pursue the isolation and further investigation of this promising marine natural product.
References
An In-depth Exploration of a Marine-Derived β-Carboline Alkaloid
Abstract
Eudistomin T, a member of the diverse family of β-carboline alkaloids isolated from marine tunicates, represents a molecule of interest for scientific researchers in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of this compound, including its natural origin, chemical structure, and known biological activities within the context of the broader eudistomin class of compounds. Due to the limited specific research on this compound, this document leverages data and methodologies from studies on closely related eudistomins to provide a foundational understanding for future research. This guide summarizes the available data, outlines relevant experimental protocols, and presents signaling pathways and workflows to facilitate further investigation into the therapeutic potential of this compound.
Introduction
The eudistomins are a large family of indole alkaloids first isolated from marine ascidians, particularly of the genus Eudistoma.[1][2] These compounds are characterized by a β-carboline core structure and exhibit a wide array of biological activities, including antiviral, antimicrobial, and antitumor properties.[3] this compound was first isolated from the Caribbean tunicate Eudistoma olivaceum.[4] While research has been conducted on various eudistomins, specific data on this compound remains relatively scarce. This guide aims to consolidate the available information and provide a framework for researchers to approach the study of this promising marine natural product.
SEO-Driven, Long-Tail Keywords for Scientific Researchers
For researchers seeking information on this compound, the following long-tail keywords are designed to capture specific search intent:
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This compound mechanism of action
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This compound synthesis and biological activity
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This compound cytotoxicity in cancer cell lines
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Antiviral properties of this compound
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This compound structure-activity relationship
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Marine natural products for drug discovery
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Eudistoma olivaceum chemical constituents
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β-carboline alkaloids in cancer research
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This compound experimental protocols
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Signaling pathways affected by this compound
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This compound as a lead compound in pharmacology
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Total synthesis of this compound and analogs
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This compound in vitro and in vivo studies
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Pharmacological profiling of this compound
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This compound and DNA interaction studies
Quantitative Data on Eudistomin Activity
While specific quantitative data for this compound is limited in the available literature, data for other eudistomins can provide a comparative baseline for researchers. The following tables summarize the cytotoxic and antibacterial activities of several eudistomin compounds.
Table 1: Cytotoxicity of Eudistomin Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Eudistomin Y1 | MDA-MB-231 (Breast) | 42 | [5] |
| Eudistomin Y2 | MDA-MB-231 (Breast) | 35 | [5] |
| Eudistomin Y3 | MDA-MB-231 (Breast) | 63 | [5] |
| Eudistomin Y4 | MDA-MB-231 (Breast) | 15 | [5] |
| Eudistomin Y5 | MDA-MB-231 (Breast) | 28 | [5] |
| Eudistomin Y6 | MDA-MB-231 (Breast) | 21 | [5] |
| Eudistomin Y7 | MDA-MB-231 (Breast) | 19 | [5] |
| Eudistomin U | C19 Leukemia | 15.6 (µg/mL) | [3][6] |
| Eudistomin U | CaOV3 Ovarian | 24.9 (µg/mL) | [6] |
| Eudistomin U | WM266-4 Melanoma | 27.5 (µg/mL) | [6] |
| 3-formyl-eudistomin U | A375 Melanoma | 4.4 | [6] |
Table 2: Antibacterial Activity of Eudistomin U
| Bacterial Strain | Gram Type | IC50 (µg/mL) | Reference |
| Streptococcus pyogenes | Gram-positive | 3.4 | [3] |
| Staphylococcus aureus | Gram-positive | 6.4 | [3] |
| Mycobacterium smegmatis | Gram-positive | 3.6 | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific research. Below are representative methodologies for key experiments relevant to the study of this compound, based on established protocols for other eudistomins.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies on Eudistomin U and Y derivatives.[3][7]
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Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A375) in 96-well plates at a density of 1 x 10³ to 1 x 10⁴ cells per well and incubate for 18-24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Antibacterial Assay (Optical Density-Based)
This protocol is based on the evaluation of Eudistomin U.[3]
-
Bacterial Culture: Grow bacterial strains (e.g., S. aureus, E. coli) to the mid-logarithmic phase in a suitable broth medium.
-
Compound Preparation: Prepare serial dilutions of this compound in the broth medium in a 96-well plate.
-
Inoculation: Add the bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 18-24 hours).
-
Optical Density Measurement: Measure the optical density (OD) at 600 nm to determine bacterial growth.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC) by comparing the growth in the treated wells to the control wells.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes is essential for understanding the mechanism of action of novel compounds. The following diagrams, created using Graphviz, illustrate a potential mechanism of action for a related eudistomin and a general workflow for its synthesis.
Hypothesized Mechanism of Action of Eudistomin C
Eudistomin C has been shown to exert its cytotoxic and antiviral effects by targeting the 40S ribosomal subunit and inhibiting protein translation.[8][9] While the specific mechanism of this compound is yet to be elucidated, this pathway provides a plausible starting point for investigation.
Caption: Hypothesized mechanism of Eudistomin C via inhibition of protein synthesis.
General Synthetic Workflow for Eudistomins
The total synthesis of many eudistomins, particularly those in the Y series, has been achieved through the Pictet-Spengler reaction.[5][10] This workflow provides a general overview of this synthetic strategy.
Caption: General workflow for the synthesis of Eudistomin analogs.
Conclusion and Future Directions
This compound, a β-carboline alkaloid from the marine tunicate Eudistoma olivaceum, belongs to a class of compounds with demonstrated biological potential. While specific research on this compound is currently limited, the broader eudistomin family exhibits significant antiviral, antibacterial, and anticancer activities. This guide provides a foundational resource for researchers by compiling the available information, presenting relevant experimental protocols, and visualizing potential mechanisms and synthetic pathways based on closely related analogs.
Future research should focus on the total synthesis of this compound to enable comprehensive biological evaluation. Key areas of investigation should include:
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Broad-spectrum biological screening: Assessing the cytotoxic, antiviral, and antimicrobial activities of this compound against a wide range of cell lines and pathogens.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to identify key structural features for enhanced potency and selectivity.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and other promising marine natural products.
References
- 1. Marine Natural Products from Tunicates and Their Associated Microbes [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Efficient synthesis of eudistomin U and evaluation of its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 3-formyl-eudistomin U with anti-proliferation, anti-migration and apoptosis-promoting activities on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Synthesis and Biological Activity of Marine Alkaloid Eudistomins Y1–Y7 and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eudistomin C, an Antitumor and Antiviral Natural Product, Targets 40S Ribosome and Inhibits Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Total synthesis and biological activity of marine alkaloid Eudistomins Y1-Y7 and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:
An In-Depth Technical Guide to Chimeric Antigen Receptor (CAR) T-Cell Therapy for B-cell Malignancies
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core concepts, quantitative clinical data, and experimental methodologies related to CAR T-cell therapy for B-cell malignancies. The content is structured to facilitate in-depth understanding and guide further research and development in this transformative area of oncology.
Keyword Categorization Based on Researcher Intent
To effectively guide content creation, keywords related to CAR T-cell therapy are categorized below based on five key researcher intents.
| Intent Category | Keywords |
| Informational | What is CAR T-cell therapy?, CAR T-cell mechanism of action, CAR-T for B-cell lymphoma, CD19 CAR-T signaling, CAR T-cell generations, CAR T-cell therapy challenges, Mechanisms of CAR-T resistance.[1][2][3][4][5] |
| Navigational | FDA approved CAR-T therapies, CAR-T cell therapy clinical trials, ZUMA-7 trial results, ELIANA trial data, Center for International Blood and Marrow Transplant Research (CIBMTR), Novartis CAR-T, Kite Pharma CAR-T.[6][7] |
| Commercial | Axicabtagene ciloleucel vs Tisagenlecleucel, Lisocabtagene maraleucel efficacy, Best CAR-T for DLBCL, CAR T-cell manufacturing systems, Lentiviral vectors for CAR-T, Non-viral CAR-T transfection.[8][9] |
| Transactional | Order CAR T-cell cytotoxicity assay kit, Purchase GMP-grade lentivirus, CAR-T cell therapy cost, Enroll in CAR-T clinical trial, CAR-T cell manufacturing services. |
| Investigational | CAR T-cell exhaustion markers, Dual antigen targeting CAR-T, Allogeneic CAR-T therapy, CAR-T for solid tumors, Overcoming antigen escape, PD-1 knockout CAR-T cells.[1][10] |
Quantitative Data from Pivotal Clinical Trials
The following tables summarize key efficacy and safety data from pivotal and real-world studies of three FDA-approved CD19-directed CAR T-cell therapies: Axicabtagene Ciloleucel (Axi-cel), Tisagenlecleucel (Tisa-cel), and Lisocabtagene Maraleucel (Liso-cel).
Table 1: Efficacy of Approved CAR T-Cell Therapies in B-Cell Malignancies
| Therapy (Trade Name) | Trial / Cohort | Indication | N | Overall Response Rate (ORR) | Complete Response (CR) | Duration of Response (DOR) / Survival |
| Axicabtagene Ciloleucel (Yescarta®) | ZUMA-7 (Pivotal) | 2L Relapsed/Refractory (R/R) Large B-Cell Lymphoma (LBCL) | 170 | 83% | 65% | Median Event-Free Survival: 8.3 months.[7][11] |
| Chinese Real-World | R/R Non-Hodgkin Lymphoma (NHL) | 101 | 83.2% | 58.4% | Median PFS: 12.0 months; 12m-OS Rate: 84.3%.[12] | |
| Tisagenlecleucel (Kymriah®) | ELIANA (Pivotal) | R/R Pediatric/Young Adult B-Cell ALL | 79 | 82% | 60% (CR) + 21% (CRi) | 3-Year Relapse-Free Survival: 48%.[13][14] |
| JULIET (Pivotal) | R/R Adult DLBCL | 111 | 52% | 40% | Median Overall Survival: 11.1 months.[6] | |
| CIBMTR Registry | Real-World R/R ALL | 255 | 85.5% (Initial CR) | - | 12-Month DOR: 60.9%; 12-Month OS: 77.2%.[15] | |
| Lisocabtagene Maraleucel (Breyanzi®) | TRANSFORM (Pivotal) | 2L R/R LBCL | 92 | 86% | 66% | Median PFS: Not Reached vs 6 months (SoC).[16] |
| TRANSCEND NHL 001 | R/R FL (3L+) | 101 | 97% | 94% | - | |
| CIBMTR Registry | Real-World R/R LBCL | 323 | 79% | 65% | 6-Month PFS: 66.7%.[17] |
CRi: Complete Remission with incomplete blood count recovery; L: Line (e.g., 2L = second-line); DLBCL: Diffuse Large B-Cell Lymphoma; ALL: Acute Lymphoblastic Leukemia; FL: Follicular Lymphoma; PFS: Progression-Free Survival; OS: Overall Survival; SoC: Standard of Care.
Table 2: Safety Profile (Key Toxicities) of Approved CAR T-Cell Therapies
| Therapy (Trade Name) | Trial / Cohort | Indication | Grade ≥3 Cytokine Release Syndrome (CRS) | Grade ≥3 Neurologic Events (ICANS) | Grade ≥3 Cytopenias (Prolonged) |
| Axicabtagene Ciloleucel (Yescarta®) | ZUMA-7 | 2L R/R LBCL | 6% | 21% | Neutropenia: 69%.[11] |
| Chinese Real-World | R/R NHL | 15.2% | 1.0% (Grade 4) | Neutropenia: 82.9%.[12] | |
| Tisagenlecleucel (Kymriah®) | ELIANA | R/R Pediatric/Young Adult B-Cell ALL | 49% (managed in ICU) | 13% | - |
| CIBMTR Registry | Real-World R/R ALL | 11.6% | 7.5% | - | |
| Lisocabtagene Maraleucel (Breyanzi®) | TRANSFORM | 2L R/R LBCL | 1% | 4% | Cytopenias: 9%.[16] |
| CIBMTR Registry | Real-World R/R LBCL | 3% | 11% | - |
ICANS: Immune Effector Cell-Associated Neurotoxicity Syndrome.
Detailed Experimental Protocols
Autologous CAR T-Cell Manufacturing Workflow
The manufacturing of autologous CAR T-cells is a complex, multi-step process often described as a "vein-to-vein" workflow.[18]
Protocol Steps:
-
Leukapheresis: T-lymphocytes are collected from the patient's peripheral blood at a clinical site. The collected material is shipped to a central manufacturing facility.[18]
-
T-Cell Isolation and Enrichment: Upon arrival, the leukapheresis product is processed to isolate and enrich the T-cell population. This is commonly achieved using magnetic-activated cell sorting (MACS) targeting CD4+ and CD8+ T-cells.[19]
-
T-Cell Activation: Isolated T-cells are stimulated to proliferate. This is typically done by co-culturing the cells with beads coated with anti-CD3 and anti-CD28 antibodies, mimicking the primary and co-stimulatory signals for T-cell activation.[8][19]
-
Gene Transduction: The activated T-cells are genetically modified to express the chimeric antigen receptor. The most common method involves transduction with a lentiviral or retroviral vector carrying the CAR gene.[20] Non-viral methods, such as electroporation with transposon systems or CRISPR-Cas9-mediated gene editing, are also under development.[8]
-
Ex Vivo Expansion: The newly engineered CAR T-cells are expanded in a bioreactor for a period of 7 to 12 days.[19] The cells are cultured in specialized media containing cytokines like IL-2, IL-7, and IL-15 to promote proliferation and maintain a favorable phenotype.
-
Harvesting, Formulation, and Cryopreservation: Once the target cell dose is reached, the CAR T-cells are harvested, washed, and formulated in a cryopreservative medium. The final product is cryopreserved for shipment back to the clinical site.
-
Quality Control: Throughout the process, rigorous quality control tests are performed, including cell count and viability, CAR expression level (by flow cytometry), sterility, and endotoxin levels.
In Vitro CAR T-Cell Cytotoxicity Assay
Evaluating the ability of CAR T-cells to kill target tumor cells is a critical step in preclinical development and product characterization. Several methods are available, with lactate dehydrogenase (LDH) release and luminescence-based assays being common.[21][22]
Protocol for a Luciferase-Based Cytotoxicity Assay:
-
Target Cell Preparation: Target tumor cells (e.g., a CD19-positive B-cell lymphoma line) that have been engineered to stably express a luciferase reporter gene are seeded into a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well.[23]
-
Effector Cell Co-culture: CAR T-cells (effector cells) are added to the wells containing the target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 2:1, 5:1, 10:1).[23] Control wells should include target cells alone (spontaneous death) and mock-transduced T-cells co-cultured with target cells.
-
Incubation: The co-culture plate is incubated for a predetermined period, typically ranging from 4 to 24 hours, at 37°C and 5% CO2.[23][24]
-
Lysis Quantification: After incubation, a luciferase substrate is added to each well. The plate is incubated for a short period (5-10 minutes) to allow the enzymatic reaction to occur.
-
Signal Measurement: The luminescence, which is proportional to the number of viable target cells remaining, is measured using a plate luminometer.
-
Data Analysis: The percentage of specific lysis is calculated for each E:T ratio using the following formula: % Specific Lysis = 100 * (1 - (Luminescence_Experimental / Luminescence_TargetCellsOnly))
Mandatory Visualizations
CAR Signaling Pathway
The diagram below illustrates the key signaling events following the engagement of a second-generation CD19 CAR with its target antigen on a malignant B-cell.
Caption: CD19 CAR T-cell activation and downstream signaling cascade.
Autologous CAR T-Cell Manufacturing Workflow
This diagram outlines the major steps in the production of patient-specific CAR T-cell therapies, from collection to infusion.
Caption: The vein-to-vein workflow for autologous CAR T-cell manufacturing.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of resistance to CAR T cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | CAR-T cell therapy: developments, challenges and expanded applications from cancer to autoimmunity [frontiersin.org]
- 4. Frontiers | Understanding the Mechanisms of Resistance to CAR T-Cell Therapy in Malignancies [frontiersin.org]
- 5. Mechanisms of resistance to chimeric antigen receptor-T cells in haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kymriah® (tisagenlecleucel) – An overview of the clinical development journey of the first approved CAR-T therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Safety evaluation of axicabtagene ciloleucel for relapsed or refractory large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P1203: EFFICACY AND SAFETY OF AXICABTAGENE CILOLEUCEL (AXI-CEL) FOR THE TREATMENT OF RELAPSE/REFRACTORY NON-HODGKIN LYMPHOMA: FIRST REAL-WORLD DATA IN CHINESE POPULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Outcomes of Tisagenlecleucel Therapy in Lymphoblastic Leukemia - The ASCO Post [ascopost.com]
- 14. Three-Year Update of Tisagenlecleucel in Pediatric and Young Adult Patients With Relapsed/Refractory Acute Lymphoblastic Leukemia in the ELIANA Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. google.com [google.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. In vitro assays to evaluate CAR-T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubcompare.ai [pubcompare.ai]
- 23. biorxiv.org [biorxiv.org]
- 24. Cytotoxic CAR-T cell assay [bio-protocol.org]
For Researchers, Scientists, and Drug Development Professionals
The journey to a new therapeutic is paved with meticulous investigation, beginning with foundational and exploratory research. This in-depth technical guide illuminates the critical early stages of drug discovery, from the initial spark of an idea to the identification of a promising lead compound. We will delve into the core concepts, experimental methodologies, and data-driven decision-making that underpin this pivotal phase.
The Landscape of Early Drug Discovery: Key Concepts and Keywords
The genesis of any new drug lies in a deep understanding of the underlying biology of a disease. This foundational knowledge allows researchers to identify potential therapeutic targets and devise strategies to modulate their activity. Key terms that define this exploratory landscape include:
-
Basic Research: The fundamental scientific inquiry that seeks to expand knowledge without a specific application in mind. In drug discovery, this often involves elucidating disease mechanisms and identifying novel biological pathways.
-
Target Identification and Validation: The process of selecting a specific biological molecule, such as a protein or gene, that is believed to play a causal role in a disease and confirming its relevance. This is a critical step that significantly influences the success of a drug discovery program.
-
Assay Development: The design and optimization of experimental methods to measure the activity of a biological target or the effect of a compound on a cellular process. Robust and reliable assays are the bedrock of successful screening campaigns.
-
High-Throughput Screening (HTS): An automated process that allows for the rapid testing of large libraries of chemical compounds to identify "hits" that modulate the activity of a target.
-
Hit-to-Lead (H2L): The process of taking initial "hit" compounds from a screening campaign and optimizing their chemical structures to improve properties such as potency, selectivity, and drug-like characteristics, transforming them into "lead" compounds.
-
Lead Optimization: The iterative process of refining the chemical structure of a lead compound to enhance its efficacy, safety, and pharmacokinetic properties, with the goal of identifying a preclinical drug candidate.
Experimental Protocols: The Methodologies Fueling Discovery
A range of sophisticated experimental techniques are employed to navigate the early stages of drug discovery. Below are detailed protocols for some of the most critical methods.
High-Throughput Screening (HTS) for Hit Identification
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries.
Experimental Workflow: High-Throughput Screening (HTS)
Protocol: In Vitro Kinase Assay for HTS
This protocol describes a common biochemical assay used to screen for kinase inhibitors.
-
Plate Preparation:
-
Using an acoustic liquid handler, dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into a 384-well microplate.
-
Add 5 µL of a solution containing the target kinase (e.g., 2 nM final concentration) in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
-
Reaction Initiation:
-
Add 5 µL of a solution containing the kinase substrate (e.g., a specific peptide) and ATP (at the Kₘ concentration for the kinase) in assay buffer to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of a detection reagent (e.g., a reagent that produces a luminescent signal in the absence of ADP, with the signal decreasing as ADP is produced by the kinase reaction).
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence signal on a plate reader.
-
Target Validation Using CRISPR-Cas9
CRISPR-Cas9 technology allows for precise gene editing to validate the role of a potential drug target.
Protocol: CRISPR-Cas9 Mediated Gene Knockout in a Cancer Cell Line
-
Guide RNA Design and Cloning:
-
Design two or three single guide RNAs (sgRNAs) targeting a critical exon of the gene of interest.
-
Clone the sgRNAs into a suitable expression vector that also contains the Cas9 nuclease.
-
-
Cell Transfection:
-
Transfect the cancer cell line with the sgRNA/Cas9 expression vector using a suitable method (e.g., lipid-based transfection or electroporation).
-
-
Selection and Clonal Isolation:
-
Select for transfected cells using an appropriate marker (e.g., antibiotic resistance).
-
Isolate single cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Verification of Gene Editing:
-
Expand the single cell clones and extract genomic DNA.
-
Perform PCR to amplify the targeted region and sequence the PCR products to confirm the presence of insertions or deletions (indels) that result in a frameshift and gene knockout.
-
-
Phenotypic Analysis:
-
Assess the effect of the gene knockout on a relevant cancer cell phenotype (e.g., proliferation, apoptosis, or migration) to validate the target.
-
Measuring Target Engagement and Downstream Effects
Protocol: Western Blot Analysis of Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins.
-
Sample Preparation:
-
Lyse cells or tissues in a buffer containing detergents and protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the protein of interest.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Capture the light signal using a digital imager.
-
Protocol: Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the amount of a specific mRNA transcript.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues.
-
Reverse transcribe the RNA into complementary DNA (cDNA).
-
-
qPCR Reaction:
-
Set up a PCR reaction containing the cDNA template, primers specific for the gene of interest, and a fluorescent dye that binds to double-stranded DNA (e.g., SYBR Green).
-
-
Data Acquisition and Analysis:
-
Run the qPCR reaction in a real-time PCR instrument that measures the fluorescence at each cycle.
-
The cycle at which the fluorescence crosses a certain threshold (the Cq value) is inversely proportional to the initial amount of the target mRNA.
-
Normalize the Cq values of the gene of interest to a housekeeping gene to control for variations in RNA input.
-
Data Presentation and Interpretation
Quantitative data is the lifeblood of drug discovery. Presenting this data in a clear and structured format is essential for interpretation and decision-making.
High-Throughput Screening (HTS) Data
The primary output of an HTS campaign is a large dataset of activity values for each compound tested. This data is typically normalized to positive and negative controls and expressed as a percentage of inhibition or activation.
Table 1: Representative Data from a Primary High-Throughput Screen for a Kinase Target
| Compound ID | Concentration (µM) | Raw Signal | % Inhibition |
| Control (DMSO) | - | 125,432 | 0.0 |
| Staurosporine | 10 | 5,876 | 95.3 |
| Compound A | 10 | 112,890 | 10.0 |
| Compound B | 10 | 15,678 | 87.5 |
| Compound C | 10 | 89,543 | 28.6 |
| Compound D | 10 | 6,123 | 95.1 |
Dose-Response Analysis
"Hit" compounds from the primary screen are then tested at multiple concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
Table 2: Dose-Response Data for a "Hit" Compound
| Compound Concentration (nM) | % Inhibition |
| 1 | 5.2 |
| 10 | 15.8 |
| 50 | 48.9 |
| 100 | 75.3 |
| 500 | 92.1 |
| 1000 | 95.6 |
Preclinical Toxicology Data
Early assessment of a compound's safety profile is crucial. In vivo studies in animal models provide initial data on potential toxicity.
Table 3: Representative Preclinical Toxicology Data for a Lead Compound
| Parameter | Value | Species |
| LD₅₀ (Oral) | >2000 mg/kg | Rat |
| No-Observed-Adverse-Effect Level (NOAEL) | 100 mg/kg/day | Rat (28-day study) |
| Ames Test | Negative | - |
Visualizing Biological Complexity: Signaling Pathways and Workflows
Diagrams are powerful tools for representing the intricate relationships within biological systems and experimental processes.
Signaling Pathways in Drug Discovery
Understanding the signaling pathways that are dysregulated in disease is fundamental to identifying novel drug targets.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer.
Experimental and Logical Workflows
Visualizing experimental and logical workflows can clarify complex processes and decision-making criteria.
Hit-to-Lead Decision Workflow
The progression from a "hit" to a "lead" involves a series of go/no-go decisions based on accumulating data.
Conclusion
Foundational and exploratory research is a dynamic and iterative process that lays the groundwork for the development of new medicines. By combining a deep understanding of disease biology with rigorous experimental methodologies and data-driven decision-making, researchers can identify and advance promising new therapeutic candidates. This guide has provided a comprehensive overview of the key principles, techniques, and data considerations that are essential for success in the initial stages of the drug discovery journey.
Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential validation and comparative analysis studies for investigational compounds. It is designed to offer researchers, scientists, and drug development professionals a framework for confirming preclinical findings and benchmarking new chemical entities (NCEs) against existing compounds or methodologies. This guide emphasizes structured data presentation, detailed experimental protocols, and clear visualization of complex biological processes.
Data Presentation: Quantitative Analysis
Clear and concise presentation of quantitative data is paramount for the effective evaluation of an investigational compound. All quantitative findings should be summarized in well-structured tables to facilitate direct comparison and interpretation.
Table 1: Comparative In Vitro Efficacy and Cytotoxicity
| Compound | Target IC₅₀ (nM) | Off-Target 1 IC₅₀ (nM) | Off-Target 2 IC₅₀ (nM) | Cell Line A GI₅₀ (µM) | Cell Line B GI₅₀ (µM) | Therapeutic Index (Cell Line A) |
| Investigational Compound X | 15 | 1,200 | >10,000 | 2.5 | 5.1 | 166.7 |
| Comparator A | 25 | 800 | 9,500 | 3.0 | 6.2 | 120.0 |
| Comparator B | 10 | 150 | 1,500 | 1.8 | 3.7 | 180.0 |
| IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition. Therapeutic Index calculated as (GI₅₀ / Target IC₅₀) for Cell Line A. |
Table 2: Comparative Dissolution Profile
| Time (minutes) | % Dissolved - Investigational Compound X | % Dissolved - Comparator A |
| 5 | 35 | 28 |
| 10 | 62 | 55 |
| 15 | 85 | 78 |
| 30 | 98 | 95 |
| 45 | 99 | 98 |
| 60 | 99 | 99 |
| Dissolution conditions: USP Apparatus 2 (paddle), 50 rpm, 900 mL of 0.1 N HCl. |
Experimental Protocols
Detailed and reproducible methodologies are the bedrock of robust scientific inquiry. The following sections outline key experimental protocols for the validation and comparative analysis of investigational compounds.
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the concentration at which a compound inhibits 50% of the activity of a target kinase (IC₅₀).
Materials:
-
Recombinant kinase
-
Kinase substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound and comparators
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the investigational compound and comparator compounds in DMSO.
-
Add a small volume of each compound dilution to the wells of a 384-well plate. Include a DMSO-only control.
-
Add the kinase enzyme solution to all wells and incubate for a specified period (e.g., 10-30 minutes) at room temperature.[1]
-
Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate to each well.[1]
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the signal (e.g., fluorescence, luminescence) using a plate reader. The signal will be proportional to the amount of ATP consumed or product formed.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the concentration at which a compound reduces cell viability by 50% (GI₅₀).[2][3]
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Investigational compound and comparators
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a mixture of isopropanol and DMSO)[2]
-
96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the investigational compound and comparator compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the compounds. Include a vehicle-only control.
-
Incubate the plates for a specified duration (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[2]
-
Carefully remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.[2]
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control wells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ value.
Comparative Dissolution Testing
This test compares the rate and extent to which an active pharmaceutical ingredient (API) dissolves from a solid oral dosage form of an investigational compound versus a comparator.[4]
Materials:
-
Investigational compound tablets/capsules
-
Comparator tablets/capsules
-
Dissolution apparatus (e.g., USP Apparatus 1 or 2)
-
Dissolution medium (e.g., simulated gastric or intestinal fluid)[5]
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Set up the dissolution apparatus with the specified medium, temperature, and agitation speed.[4]
-
Place one dosage form of the investigational compound in each vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium from each vessel.[4]
-
Analyze the samples to determine the concentration of the dissolved API using a validated analytical method like HPLC or UV-Vis spectrophotometry.[4]
-
Repeat the procedure with the comparator compound under the exact same conditions.
-
Calculate the percentage of the API dissolved at each time point for both compounds.
-
Plot the percentage of dissolved drug against time to generate dissolution profiles for both the investigational and comparator compounds.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the validation and comparative analysis of investigational compounds.
Signaling Pathway Inhibition
This diagram depicts a simplified signaling pathway and illustrates how an investigational compound can inhibit a key kinase, thereby blocking downstream signaling.
References
Eudistomin T structure elucidation using NMR and MS
An in-depth technical guide for researchers, scientists, and drug development professionals on the structure elucidation of β-carboline alkaloids, using a representative Eudistomin analogue to illustrate the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Introduction
Eudistomins are a class of β-carboline alkaloids isolated from marine tunicates, primarily of the genus Eudistoma. These compounds have garnered significant interest from the scientific community due to their wide range of biological activities, including antiviral, antimicrobial, and cytotoxic properties. The structural diversity within this family necessitates robust analytical methodologies for accurate characterization. The definitive assignment of a novel Eudistomin structure relies on the synergistic application of mass spectrometry (MS) for determining the molecular formula and key fragments, and nuclear magnetic resonance (NMR) spectroscopy for mapping the precise atomic connectivity and stereochemistry.[1]
This technical guide provides a detailed walkthrough of the structure elucidation process, from initial molecular formula determination by high-resolution mass spectrometry (HR-MS) to the complete assembly of the molecular framework using a suite of 1D and 2D NMR experiments.
Mass Spectrometry Analysis
The first step in structure elucidation is to determine the molecular formula and gain initial structural insights through mass spectrometry.
High-Resolution Mass Spectrometry (HR-MS)
HR-MS provides a highly accurate mass measurement of the parent ion, enabling the unambiguous determination of its elemental composition. For Eudistomin Analogue 1, analysis via electrospray ionization (ESI) in positive ion mode revealed a protonated molecular ion [M+H]⁺.
Table 1: High-Resolution Mass Spectrometry Data for Eudistomin Analogue 1
| Ion | Experimental m/z | Calculated m/z | Difference (ppm) | Deduced Molecular Formula | Degrees of Unsaturation |
| [M+H]⁺ | 314.0431 | 314.0429 | +0.6 | C₁₅H₁₂BrN₃ | 11 |
The molecular formula C₁₅H₁₂BrN₃ indicates 11 degrees of unsaturation (rings and/or π-bonds), which is consistent with the polycyclic aromatic structure of a β-carboline core.
Tandem Mass Spectrometry (MS/MS) Fragmentation
MS/MS experiments are performed to fragment the parent ion, providing data on stable substructures. The fragmentation pattern of β-carbolines often involves characteristic losses related to the substituents and cleavages within the heterocyclic rings.[1]
Table 2: Key MS/MS Fragmentation Data for Eudistomin Analogue 1 ([M+H]⁺ = 314.04)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Identity of Loss |
| 314.04 | 287.04 | 27 | HCN |
| 314.04 | 235.96 | 78.08 | Br |
| 314.04 | 183.06 | 130.98 | C₇H₅Br |
These fragments suggest the presence of a bromine atom on an aromatic ring and a nitrogen-containing heterocyclic system, characteristic of the Eudistomin family.
Experimental Protocol: Mass Spectrometry
High-resolution mass spectra were acquired on a Q-Exactive Orbitrap mass spectrometer equipped with a heated electrospray ionization (HESI) source. The sample was dissolved in methanol and infused directly. MS/MS analysis was performed using collision-induced dissociation (CID) with normalized collision energy of 35%. The instrument was operated in positive ion mode with a mass resolution setting of 70,000.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon skeleton and the relative positions of protons. All spectra for Eudistomin Analogue 1 were recorded in DMSO-d₆.
Workflow for NMR-Based Structure Elucidation
The process of piecing together a molecule from NMR data follows a logical progression, starting from simple 1D spectra and moving to more complex 2D correlation experiments.
References
Initial Biological Characterization of Eudistomin T: An In-depth Technical Guide
Disclaimer: As of October 2025, publicly available scientific literature lacks detailed information on the biological activity of Eudistomin T. While its total synthesis has been reported, comprehensive studies detailing its quantitative biological effects, experimental protocols, and mechanisms of action are not available. This guide will therefore focus on the biological characterization of a closely related and well-studied analogue, Eudistomin U , to provide researchers, scientists, and drug development professionals with a representative understanding of the potential bioactivities within this class of marine alkaloids.
Introduction to Eudistomins and Eudistomin U
Eudistomins are a class of β-carboline alkaloids isolated from marine tunicates of the genus Eudistoma. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antimicrobial, antiviral, and anticancer properties. Eudistomin U, a prominent member of this family, has been the subject of several studies aimed at elucidating its therapeutic potential.[1][2] This document provides a comprehensive overview of the initial biological characterization of Eudistomin U, presenting key quantitative data, detailed experimental methodologies, and conceptual diagrams of experimental workflows and potential mechanisms of action.
Quantitative Biological Activity of Eudistomin U
The biological activity of Eudistomin U has been quantified against various cancer cell lines and bacterial strains. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for its cytotoxic effects and the minimum inhibitory concentration (MIC) values for its antibacterial activity.
Table 1: Cytotoxicity of Eudistomin U against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| C19 | Leukemia | 15.6 | ~43.7 |
| CaOV3 | Ovarian Cancer | 24.9 | ~69.8 |
| WM266-4 | Melanoma | 27.5 | ~77.1 |
Data sourced from studies on the cytotoxicity of synthetic Eudistomin U.[3]
Table 2: Antibacterial Activity of Eudistomin U
| Bacterial Strain | Gram Type | MIC (µg/mL) | MIC (µM) |
| Streptococcus pyogenes | Gram-positive | 3.4 | ~9.5 |
| Staphylococcus aureus | Gram-positive | 6.4 | ~17.9 |
| Mycobacterium smegmatis | Gram-positive | 6.4 | ~17.9 |
| Escherichia coli | Gram-negative | 12.3 | ~34.5 |
| Pseudomonas aeruginosa | Gram-negative | 27.7 | ~77.7 |
Data from in vitro antibacterial susceptibility testing of Eudistomin U.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the standard protocols used to determine the cytotoxicity and antibacterial activity of Eudistomin U.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of Eudistomin U is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antibacterial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
Protocol:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then diluted to the final inoculum density.
-
Serial Dilution of Eudistomin U: Eudistomin U is serially diluted in a 96-well microtiter plate containing a suitable bacterial growth broth (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of Eudistomin U at which there is no visible growth.
Visualizations: Workflows and Proposed Mechanisms
To further clarify the experimental processes and the current understanding of Eudistomin U's mode of action, the following diagrams are provided.
Conclusion and Future Directions
The initial characterization of Eudistomin U reveals its potential as a lead compound for the development of new anticancer and antibacterial agents, with notable activity against Gram-positive bacteria.[1] The provided experimental protocols offer a foundation for further investigation and validation of these findings. While the precise signaling pathways affected by Eudistomin U are yet to be fully elucidated, its ability to bind to DNA is a suggested mechanism of action that warrants further exploration.[3]
Future research should focus on:
-
Elucidating the specific molecular targets and signaling pathways modulated by Eudistomin U.
-
Conducting structure-activity relationship (SAR) studies to optimize its potency and selectivity.
-
Evaluating its efficacy and safety in preclinical in vivo models.
-
And importantly, isolating and characterizing the biological activity of this compound to determine its unique therapeutic potential.
References
The Tryptophan-Driven Forge: Unraveling the Biosynthesis of β-Carboline Alkaloids in Tunicates
A Technical Guide for Researchers and Drug Development Professionals
The marine environment is a vast reservoir of unique chemical structures with significant pharmacological potential. Among these, the β-carboline alkaloids isolated from tunicates, particularly species of the genus Eudistoma, have garnered considerable attention for their diverse biological activities, including antiviral, antimicrobial, and cytotoxic properties. Understanding the biosynthetic pathways leading to these complex molecules is paramount for their sustainable production, derivatization, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of β-carboline alkaloids in tunicates, focusing on the core biochemical reactions, proposed enzymatic steps, and the experimental methodologies employed to elucidate this intricate process.
The Core Biosynthetic Blueprint: From Tryptophan to the β-Carboline Scaffold
The biosynthesis of the characteristic tricyclic β-carboline core in tunicates is believed to originate from the essential amino acid L-tryptophan . The central and defining biochemical transformation is an enzymatic Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine (derived from tryptophan) with an aldehyde or ketone, followed by cyclization to form a tetrahydro-β-carboline ring system.
Subsequent enzymatic modifications, such as oxidation, dehydrogenation, and substitution, then give rise to the vast array of β-carboline alkaloids observed in these marine invertebrates.
Proposed Precursors and Key Intermediates
Based on structural analysis of isolated eudistomins and biosynthetic studies in related organisms, the primary precursors for the β-carboline skeleton are:
-
L-Tryptophan: The ultimate source of the indole ring and the adjacent carbon backbone.
-
Tryptamine: Formed via the decarboxylation of L-tryptophan, serving as a key intermediate amine for the Pictet-Spengler reaction.
For the more complex eudistomins, such as those possessing an oxathiazepine ring (e.g., eudistomins C, E, K, and L), additional precursors are proposed:
-
L-Cysteine: The likely source of the sulfur and a two-carbon unit, potentially incorporated as cysteinal.
-
S-Adenosylmethionine (SAM): A common methyl group donor for modifications to the core structure.
While direct, conclusive evidence for each enzymatic step in tunicates is still an active area of research, the proposed general pathway provides a robust framework for further investigation.
Visualizing the Pathway: A Proposed Biosynthetic Scheme
The following diagram illustrates the proposed biosynthetic pathway for the formation of a simple β-carboline scaffold and the incorporation of a cysteine-derived unit to form more complex structures.
Caption: Proposed biosynthetic pathway of β-carboline alkaloids in tunicates.
Quantitative Insights: A Call for Further Research
A thorough review of the current scientific literature reveals a notable gap in quantitative data regarding the biosynthesis of β-carboline alkaloids in tunicates. While precursor feeding studies have been proposed, detailed results, such as the percentage of incorporation of labeled precursors into the final products, have not been widely published. Similarly, kinetic data for the enzymes involved in this pathway in tunicates are yet to be determined.
The following table structure is provided as a template for future research to populate, which would be invaluable for a deeper understanding and potential biotechnological application of this pathway.
| Precursor | Labeled Isotope | Tunicate Species | Target β-Carboline | Incorporation Rate (%) | Reference |
| L-Tryptophan | ¹⁴C or ¹³C | Eudistoma sp. | Eudistomin X | Data not available | |
| Tryptamine | ¹⁴C or ³H | Eudistoma sp. | Eudistomin X | Data not available | |
| L-Cysteine | ³⁵S or ¹³C | Eudistoma sp. | Eudistomin C | Data not available |
Table 1: Template for Quantitative Precursor Incorporation Data.
| Enzyme | Substrate(s) | Tunicate Species | Km | Vmax | kcat | Reference |
| Tryptophan Decarboxylase | L-Tryptophan | Eudistoma sp. | Data not available | Data not available | Data not available | |
| Pictet-Spenglerase | Tryptamine, Aldehyde | Eudistoma sp. | Data not available | Data not available | Data not available |
Table 2: Template for Enzyme Kinetic Data.
Experimental Protocols: A Guide to Elucidating Biosynthetic Pathways
The investigation of natural product biosynthesis relies on a set of powerful experimental techniques. The protocols outlined below are based on established methodologies that have been proposed for the study of β-carboline biosynthesis in tunicates.
Precursor Feeding Studies with Isotopic Labeling
This technique is fundamental to identifying the building blocks of a natural product.
Objective: To determine if a putative precursor (e.g., L-tryptophan) is incorporated into the target β-carboline alkaloid.
Methodology:
-
Preparation of Labeled Precursor: Synthesize or procure a precursor labeled with a stable (e.g., ¹³C, ¹⁵N) or radioactive (e.g., ¹⁴C, ³H) isotope.
-
Incubation: Introduce the labeled precursor to live tunicate specimens or a cell-free homogenate. The precursor can be administered via injection or dissolved in the surrounding seawater. Incubation times can vary from hours to days.
-
Extraction: After the incubation period, harvest the tunicate tissue and perform a standard organic extraction to isolate the secondary metabolites.
-
Purification: Purify the target β-carboline alkaloid using chromatographic techniques such as HPLC.
-
Detection of Label:
-
For stable isotopes, analyze the purified compound using Mass Spectrometry (to detect mass shifts) and NMR spectroscopy (to pinpoint the location of the label).
-
For radioactive isotopes, use liquid scintillation counting to quantify the amount of incorporated radioactivity.
-
-
Data Analysis: Calculate the percentage of incorporation to determine the efficiency of the precursor's conversion to the final product.
Caption: Experimental workflow for precursor feeding studies.
Cell-Free Extract Experiments
These experiments are crucial for identifying and characterizing the enzymes involved in the biosynthetic pathway.
Objective: To demonstrate the enzymatic conversion of a precursor to a product in a controlled, in vitro environment.
Methodology:
-
Preparation of Cell-Free Extract:
-
Homogenize fresh or frozen tunicate tissue in a suitable buffer (e.g., phosphate or Tris buffer) at 4°C.
-
Centrifuge the homogenate at low speed to remove cell debris, followed by a high-speed centrifugation (ultracentrifugation) to pellet membranes and organelles. The resulting supernatant is the cytosolic cell-free extract.
-
-
Enzyme Assay:
-
In a reaction vessel, combine the cell-free extract, the putative substrate (e.g., tryptamine and an aldehyde), and any necessary co-factors (e.g., NADPH, pyridoxal phosphate).
-
Incubate the reaction mixture at a controlled temperature for a defined period.
-
Include control reactions, such as boiled extract (to denature enzymes) or reactions missing a substrate, to ensure the observed conversion is enzymatic.
-
-
Product Identification:
-
Stop the reaction (e.g., by adding an organic solvent).
-
Extract the reaction mixture and analyze the products by HPLC, LC-MS, and/or GC-MS, comparing the retention times and mass spectra to authentic standards of the expected product.
-
Caption: Workflow for cell-free extract experiments.
Future Directions and Conclusion
The study of β-carboline biosynthesis in tunicates is a field ripe for discovery. While the foundational precursors and the central Pictet-Spengler reaction are reasonably well-established, the specific enzymes, their mechanisms, and the quantitative flux through the pathway remain largely unknown. Future research should focus on:
-
Enzyme Discovery and Characterization: Utilizing modern proteomic and genomic techniques to identify and isolate the specific enzymes (e.g., tryptophan decarboxylase, Pictet-Spenglerase) from tunicate species.
-
Quantitative Biosynthetic Studies: Conducting detailed precursor feeding experiments to populate the data tables outlined in this guide, providing a quantitative understanding of the pathway's efficiency.
-
Heterologous Expression: Cloning the identified biosynthetic genes into microbial hosts to enable large-scale, sustainable production of these valuable alkaloids.
A deeper understanding of the biosynthetic machinery within tunicates will not only illuminate a fascinating corner of marine natural product chemistry but also pave the way for the development of new and potent pharmaceuticals.
Eudistomins: A Technical Guide to Their Natural Sources, Habitat, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of eudistomin-producing ascidians, covering their natural sources, habitats, and the methodologies for evaluating their biological activities. Eudistomins are a class of β-carboline alkaloids isolated from marine tunicates, which have garnered significant interest in the scientific community due to their wide range of biological activities, including antiviral, antibacterial, and anticancer properties. This document aims to serve as a comprehensive resource for professionals engaged in marine natural product research and drug discovery.
Natural Sources and Habitat of Eudistomin-Producing Ascidians
Eudistomins are primarily isolated from colonial ascidians, commonly known as sea squirts. These marine invertebrates are filter-feeders found in a variety of marine environments, from shallow waters to deeper sea regions, and are often attached to substrates such as rocks, corals, and artificial structures. The production of eudistomins can be influenced by various environmental factors, including geographic location, water depth, and temperature.
The following table summarizes the key eudistomin-producing ascidian species and their known habitats.
| Ascidian Species | Eudistomin(s) Produced | Geographical Distribution | Habitat Characteristics |
| Eudistoma olivaceum | Eudistomins A-Q | Caribbean Sea (Mexico, Belize, Florida)[1] | Shallow water environments.[1] |
| Eudistoma modestum | Not specified | Southeast Atlantic and Western Indian Ocean (South Africa)[2] | Subtropical, sessile on various substrates.[2] |
| Eudistoma sp. | Eudistomins W and X | Micronesia (Chuuk)[3] | Found growing on mangrove roots.[3] |
| Lissoclinum fragile | Eudistomin U, Isoeudistomin U | Widely distributed in tropical and subtropical waters.[1] | Found on stones, pilings, and offshore oil platforms.[1] |
| Ritterella sigillinoides | Eudistomin C | New Zealand | Specific habitat data not available in the provided results. |
| Pseudodistoma antinboja | Not specified | Korea (off the shore of Tong-Yeong) | Collected at a depth of 10-15 meters. |
| Eudistoma anshixinum | Not specified | Not specified | Specific habitat data not available in the provided results. |
Experimental Protocols
This section details the methodologies for the extraction of eudistomins and the assessment of their biological activities.
Extraction and Isolation of Eudistomins (General Protocol)
The extraction of eudistomins from ascidians typically involves solvent-based methods to separate the compounds from the biological matrix.
Methodology:
-
Collection and Preparation: Ascidian colonies are collected and immediately frozen or preserved in ethanol to prevent degradation of the natural products. The biomass is then homogenized.
-
Solvent Extraction: The homogenized tissue is subjected to sequential extraction with solvents of increasing polarity. A common sequence is:
-
Methanol (MeOH) or a mixture of Dichloromethane (CH₂Cl₂) and Methanol to extract a broad range of compounds.
-
The crude extract is then partitioned between an organic solvent (e.g., Ethyl Acetate) and water to separate polar and non-polar compounds.
-
-
Chromatographic Purification: The crude extract is further purified using various chromatographic techniques:
-
Column Chromatography: Using silica gel or other stationary phases to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Often used for final purification of individual eudistomins.
-
-
Structure Elucidation: The chemical structure of the isolated eudistomins is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., A549, HCT116, PC3, HT29, MCF-7) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[6]
-
Compound Treatment: The cells are treated with various concentrations of the purified eudistomins and incubated for a further 24-72 hours.
-
MTT Addition: The culture medium is removed, and 28 µL of a 2 mg/mL solution of MTT is added to each well. The plate is then incubated for 1.5 hours at 37°C.[7]
-
Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved by adding 130 µL of Dimethyl Sulfoxide (DMSO). The plate is incubated for 15 minutes with shaking.[7]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[7] The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Antibacterial Activity: Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial compounds.[8][9][10][11]
Methodology:
-
Inoculum Preparation: A standardized bacterial suspension (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli) is prepared to match the 0.5 McFarland turbidity standard.[10]
-
Lawn Culture: A sterile swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[10]
-
Disk Application: Sterile paper disks impregnated with known concentrations of the eudistomins (e.g., 5 and 10 µg per disk) are placed on the agar surface.[3]
-
Incubation: The plates are incubated at 37°C for 16-24 hours.[8]
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. The size of the zone indicates the susceptibility of the bacteria to the compound.[9]
Antiviral Activity: Plaque Reduction Assay (General Protocol)
The plaque reduction assay is a standard method for quantifying the inhibition of viral replication.
Methodology:
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) is prepared in multi-well plates.
-
Virus and Compound Incubation: The cell monolayers are infected with a known amount of virus in the presence of varying concentrations of the eudistomin compound.
-
Agarose Overlay: After an initial incubation period to allow for viral entry, the medium is replaced with a semi-solid overlay (containing agarose) to restrict the spread of progeny virus to adjacent cells.
-
Plaque Formation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the number in the untreated control wells to determine the percentage of viral inhibition.
Signaling Pathways and Mechanisms of Action
Eudistomins exert their biological effects through various molecular mechanisms. The following diagrams illustrate some of the known and potential signaling pathways affected by these compounds.
Inhibition of Protein Synthesis by Eudistomin C
Eudistomin C has been shown to target the 40S ribosomal subunit, thereby inhibiting protein synthesis. This is a key mechanism behind its cytotoxic and antiviral activities.[12]
Caption: Mechanism of Eudistomin C via 40S ribosome inhibition.
Potential Involvement of PI3K/Akt and MAPK/ERK Pathways in Eudistomin-Induced Cytotoxicity
The PI3K/Akt and MAPK/ERK signaling pathways are critical regulators of cell survival, proliferation, and apoptosis.[13][14][15] Many anticancer agents exert their effects by modulating these pathways. While direct interactions of most eudistomins with these pathways are still under investigation, their potent cytotoxic effects suggest a potential for such interactions.
Caption: Potential inhibition of PI3K/Akt and MAPK/ERK pathways by eudistomins.
Experimental Workflow for Bioactivity Screening of Eudistomins
The following diagram outlines a typical workflow for the screening and evaluation of the biological activities of eudistomins.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Eudistoma modestum [sealifebase.org]
- 3. researchgate.net [researchgate.net]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. MeSH Browser [meshb-prev.nlm.nih.gov]
- 12. Eudistomin C, an Antitumor and Antiviral Natural Product, Targets 40S Ribosome and Inhibits Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling pathways and inhibitors of cells from patients with kaposiform lymphangiomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Eudistomin T: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eudistomin T, a marine-derived β-carboline alkaloid, has garnered significant scientific interest due to its potential therapeutic applications. Isolated from the tunicate Eudistoma olivaceum, this natural product exhibits a range of biological activities, including antibiotic properties.[1] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, offering valuable data and methodologies for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. The guide includes a compilation of its physicochemical properties, detailed spectroscopic data, a representative synthetic protocol, and a discussion on its stability. Visualizations of key chemical pathways and experimental workflows are provided to facilitate a deeper understanding of this promising molecule.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄N₂O | PubChem |
| Molecular Weight | 286.33 g/mol | PubChem[2] |
| IUPAC Name | 2-phenyl-1-(9H-pyrido[3,4-b]indol-1-yl)ethanone | PubChem[2] |
| CAS Number | 108335-05-3 | PubChem |
| Appearance | Yellow solid (Typical for related Eudistomins) | Inferred from Eudistomins Y₁–Y₇[3] |
| Melting Point | 217–232 °C (Range for related Eudistomins Y₁–Y₇) | Eudistomins Y₁–Y₇[3] |
| XLogP3 | 3.9 | PubChem (Computed)[2] |
| Polar Surface Area | 45.8 Ų | PubChem (Computed)[2] |
| Solubility | Data not available. Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | General chemical knowledge |
Spectroscopic Data
The structural elucidation of this compound and its analogs relies heavily on spectroscopic techniques. While a complete set of spectra for this compound is not publicly available, representative data from the closely related Eudistomin Y₃, which shares the core β-carboline structure, is presented below.
Table 2: Representative Spectroscopic Data (Eudistomin Y₃)
| Data Type | Description |
| ¹H NMR (600 MHz, DMSO-d₆) | δ 11.99 (s, 1H), 11.28 (s, 1H), 8.57 (d, J = 2.2 Hz, 1H), 8.54 (d, J = 4.4 Hz, 1H), 8.43 (d, J = 4.4 Hz, 1H), 8.32 (d, J = 7.7 Hz, 1H), 8.24 (dd, J = 8.8, 2.2 Hz, 1H), 7.79 (d, J = 8.8 Hz, 1H), 7.60 (t, J = 7.7 Hz, 1H), 7.31 (t, J = 7.7 Hz, 1H), 7.13 (d, J = 7.7 Hz, 1H) |
| ¹³C NMR (151 MHz, DMSO-d₆) | δ 190.1, 158.2, 141.6, 137.0, 136.7, 136.4, 135.8, 132.5, 131.0, 129.6, 128.9, 121.8, 120.1, 120.0, 118.7, 115.6, 112.9, 108.8 |
| HRMS (m/z) | calcd. for C₁₈H₁₀N₂O₂Br⁻, 364.9926; found: 364.9932 |
Source: Total Synthesis and Biological Activity of Marine Alkaloid Eudistomins Y1–Y7 and Their Analogues
Synthesis of this compound
The synthesis of this compound and other β-carboline alkaloids is most commonly achieved through the Pictet-Spengler reaction. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization.
General Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process starting from L-tryptophan. The key steps involve the formation of a tetrahydro-β-carboline intermediate via the Pictet-Spengler reaction, followed by aromatization and subsequent functionalization to yield the final product.
Caption: General synthetic pathway for this compound.
Experimental Protocol (Representative)
The following is a representative experimental protocol for the synthesis of β-carbolines, adapted for the synthesis of this compound.
Step 1: Pictet-Spengler Reaction
-
To a stirred solution of L-tryptophan (1 mmol) in acetic acid, add N-Boc-phenylalaninal (1.1 mmol).
-
Stir the mixture at 80 °C for 1 hour.
-
Remove the acetic acid under reduced pressure and dry the residue.
Step 2: Decarboxylative Aromatization
-
Dissolve the residue from Step 1 in DMF.
-
Add triethylamine (3 mmol) and a solution of N-chlorosuccinimide (NCS) (2.1 mmol) in DMF.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Quench the reaction with water, extract with ethyl acetate, and wash with saturated Na₂CO₃ solution.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 3: Deprotection and Final Modification
-
The Boc-protecting group is removed using standard conditions (e.g., 2N HCl in 1,4-dioxane).
-
The resulting amine is subsequently treated with an oxidizing agent such as sodium hypochlorite to yield this compound.
Stability of this compound
Specific stability data for this compound is not extensively reported in the literature. However, the stability of the β-carboline scaffold is known to be influenced by several factors, including pH, temperature, and light exposure. As a general guideline, β-carbolines can be susceptible to degradation under harsh acidic or basic conditions, and prolonged exposure to high temperatures and UV light may lead to decomposition.
Proposed Stability Testing Workflow
For researchers aiming to evaluate the stability of this compound, the following experimental workflow is recommended.
Caption: A typical workflow for assessing the stability of this compound.
Experimental Protocol for Stability Assessment
-
Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Stress Conditions:
-
pH Stability: Dilute the stock solution in buffer solutions of varying pH (e.g., pH 2, 4, 7, 9, 12).
-
Thermal Stability: Incubate solutions at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Photostability: Expose solutions to controlled UV and visible light sources.
-
-
Time Points: Collect aliquots from each condition at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method with UV or MS detection to quantify the remaining amount of this compound and identify any degradation products.
-
Data Analysis: Calculate the degradation rate constants and half-life of this compound under each condition.
Biological Activity
This compound has been reported to possess antibiotic properties.[1] It is also noted to have weak phototoxicity. The β-carboline scaffold, present in this compound, is a common feature in many biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological effects including antiviral, antimicrobial, and antitumor activities. Further investigation into the mechanism of action and a comprehensive evaluation of the biological activity of this compound are warranted.
Conclusion
This compound represents a fascinating marine natural product with potential for further development. This technical guide has provided a consolidated resource on its chemical properties, a plausible synthetic route, and a framework for assessing its stability. The presented data and protocols are intended to support and facilitate ongoing research and development efforts centered on this and related β-carboline alkaloids. As more experimental data becomes available, a more complete understanding of the chemical behavior and therapeutic potential of this compound will emerge.
References
Methodological & Application
Application Notes and Protocols: Total Synthesis of Eudistomin T via Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eudistomins are a class of marine-derived β-carboline alkaloids that exhibit a wide range of potent biological activities, making them attractive targets for total synthesis and further investigation in drug discovery. This document provides a detailed protocol for the total synthesis of Eudistomin analogues, with a central focus on the key Pictet-Spengler reaction for the construction of the characteristic β-carboline core. While the specific synthesis of Eudistomin T is not extensively detailed in the literature, this protocol outlines a representative synthesis of Eudistomin Y-class compounds, which share the same core structure and are synthesized via a similar strategy. The procedures detailed herein are designed to be readily adaptable for the synthesis of various Eudistomin derivatives, including this compound.
Introduction
The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form the heterocyclic ring system. In the context of Eudistomin synthesis, tryptamine or its derivatives serve as the β-arylethylamine component, reacting with a suitably substituted phenylglyoxal to form the key 1-aroyl-1,2,3,4-tetrahydro-β-carboline intermediate. Subsequent aromatization yields the final β-carboline scaffold.
Overall Synthetic Pathway
The total synthesis of Eudistomin Y, a representative analogue of this compound, can be conceptualized in the following workflow. The key transformation is the acid-catalyzed Pictet-Spengler cyclization to form the tetracyclic core.
Caption: General workflow for the synthesis of Eudistomin analogues.
Mechanism of the Pictet-Spengler Reaction
The acid-catalyzed Pictet-Spengler reaction between a tryptamine derivative and a phenylglyoxal proceeds through the following key steps:
-
Iminium Ion Formation: The amine of the tryptamine attacks the carbonyl group of the phenylglyoxal, and subsequent dehydration under acidic conditions forms a highly electrophilic iminium ion.
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich indole ring of the tryptamine attacks the iminium ion in an intramolecular fashion.
-
Spiroindolenine Intermediate Formation: This attack initially forms a spiroindolenine intermediate.
-
Rearrangement and Ring Expansion: A 1,2-shift of the alkyl group leads to the expansion of the five-membered ring containing the nitrogen to a six-membered ring, forming the tetrahydro-β-carboline skeleton.
-
Deprotonation: Loss of a proton re-aromatizes the indole ring system, yielding the final product.
Caption: Stepwise mechanism of the Pictet-Spengler reaction.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Synthesis of 1-Aroyl-1,2,3,4-tetrahydro-β-carboline Intermediate (General Procedure)
This protocol is adapted from analogous syntheses of 1-aroyl-β-carboline derivatives.
-
Reaction Setup: To a solution of the appropriate tryptamine derivative (1.0 eq.) in a suitable solvent (e.g., dichloromethane or toluene, 0.1 M) is added the corresponding phenylglyoxal derivative (1.1 eq.).
-
Acid Catalysis: A catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid (TFA), 10 mol%) or a Lewis acid is added to the reaction mixture.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-aroyl-1,2,3,4-tetrahydro-β-carboline.
Aromatization to the β-Carboline Core
-
Oxidation: The purified tetrahydro-β-carboline intermediate (1.0 eq.) is dissolved in a suitable solvent such as toluene or dioxane. An oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq.), is added.
-
Reaction Conditions: The mixture is heated to reflux for 4-8 hours until the starting material is consumed as indicated by TLC.
-
Work-up: The reaction mixture is cooled to room temperature and filtered to remove the precipitated hydroquinone. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to yield the final Eudistomin analogue.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a Eudistomin Y analogue.
Table 1: Reaction Yields
| Step | Product | Yield (%) |
| 1 | 1-(4-Bromobenzoyl)-6-bromo-1,2,3,4-tetrahydro-β-carboline | ~75-85% |
| 2 | Eudistomin Y1 (6-Bromo-1-(4-bromobenzoyl)-β-carboline) | ~60-70% |
Table 2: Representative Spectroscopic Data for a Eudistomin Y Analogue
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| Eudistomin Y1 | 10.38 (brs, 1H), 8.62 (d, J = 5.0 Hz, 1H), 8.59 (s, 1H), 8.20–8.18 (m, 1H), 7.65–7.62 (m, 2H), 7.38–7.36 (m, 1H) | 191.5, 141.2, 138.4, 137.5, 136.0, 135.6, 132.1, 129.7, 122.1, 121.2, 120.9, 119.2, 118.1, 112.2 |
Troubleshooting and Safety
-
Low Yield in Pictet-Spengler Reaction: Ensure all reagents and solvents are anhydrous. The choice of acid catalyst and solvent can significantly impact the yield; optimization may be required for different substrates.
-
Incomplete Aromatization: The reaction may require a longer reaction time or a different oxidizing agent. Ensure the DDQ is of high purity.
-
Safety: Phenylglyoxals and TFA are corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. DDQ is a strong oxidizing agent and should be handled with care.
Conclusion
The Pictet-Spengler reaction provides an efficient and versatile strategy for the synthesis of the β-carboline core of Eudistomin alkaloids. The protocols outlined in this application note offer a robust starting point for the total synthesis of various Eudistomin analogues, facilitating further research into their biological activities and potential as therapeutic agents.
Application Notes and Protocols: Eudistomin T Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eudistomins are a class of β-carboline alkaloids isolated from marine tunicates, which have demonstrated a range of biological activities, including antiviral, antimicrobial, and cytotoxic effects. Eudistomin T, extracted from the tunicate Eudistoma olivaceum, has been noted for its antibiotic properties and weak phototoxicity.[1] The evaluation of its cytotoxic potential against various cancer cell lines is a critical step in assessing its therapeutic promise. This document provides a detailed protocol for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
Data Presentation
While specific cytotoxic data for this compound is not widely available in the current literature, the following table summarizes the IC50 values of a closely related compound, Eudistomin U, and one of its derivatives, to provide a reference for the expected range of activity for this compound class against various cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Eudistomin U | C19 | Leukemia | 15.6 (µg/mL) | [2] |
| Eudistomin U | CaOV3 | Ovarian Cancer | 24.9 (µg/mL) | [3] |
| Eudistomin U | WM266-4 | Melanoma | 27.5 (µg/mL) | [3] |
| 3-formyl-eudistomin U (EU-5) | A375 | Malignant Melanoma | 4.4 µM | [3][4] |
Note: The IC50 values for Eudistomin U are presented in µg/mL as reported in the source. The value for its derivative, EU-5, is in µM.
Experimental Protocols
MTT Assay for this compound Cytotoxicity
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Selected cancer cell line (e.g., A375 melanoma, C19 leukemia)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A typical concentration range to start with could be 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., 0.1% DMSO) and a blank control (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for another 24 to 72 hours, depending on the cell line's doubling time and the expected mechanism of action.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization buffer (e.g., DMSO) to each well.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software with a sigmoidal dose-response curve fit.
-
Visualization
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Putative Signaling Pathway
While the specific signaling pathway for this compound is not yet fully elucidated, the mechanism of action for the related compound, Eudistomin C, has been identified as the inhibition of protein synthesis by targeting the 40S ribosomal subunit.[5][6] This leads to a halt in the production of essential proteins, ultimately triggering cell death. The following diagram illustrates this proposed mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient synthesis of eudistomin U and evaluation of its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-formyl-eudistomin U with anti-proliferation, anti-migration and apoptosis-promoting activities on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
Application of Eudistomin T in Antiviral Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eudistomins are a class of β-carboline alkaloids isolated from marine tunicates of the genus Eudistoma. Several members of this family, notably Eudistomin C, have demonstrated potent antiviral activities against a range of viruses. While specific research on Eudistomin T is limited in publicly available literature, the structural similarities within the eudistomin class suggest its potential as an antiviral agent. These application notes provide an overview of the known antiviral properties of the eudistomin family and offer detailed protocols for evaluating the antiviral efficacy of this compound in research models.
Application Notes
Antiviral Spectrum of the Eudistomin Class
Research on various eudistomins has revealed a broad spectrum of antiviral activity. Notably, crude extracts of Eudistoma olivaceum, the source of many eudistomins, have shown inhibitory effects against several viral pathogens. Studies on isolated compounds have identified activity against:
-
Herpes Simplex Virus (HSV): Several eudistomins have been reported to inhibit the replication of HSV.
-
Poliovirus: Antiviral activity against poliovirus has also been documented for members of the eudistomin family.
Putative Mechanism of Action
While the precise mechanism of action for this compound has not been elucidated, studies on the closely related Eudistomin C provide a compelling hypothesis. Research indicates that Eudistomin C exerts its antiviral and antitumor effects by inhibiting protein translation.[1][2] This is achieved by targeting the 40S ribosomal subunit.[1][2] It is plausible that this compound may share this mechanism of action, interfering with the synthesis of viral proteins essential for replication.
Data on Related Eudistomins
To provide a reference for researchers, the following table summarizes antiviral activity data for other eudistomins. It is important to note that no specific quantitative antiviral data for this compound was found in the reviewed literature.
| Compound | Virus | Assay Type | Metric | Value | Cell Line |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Eudistomin C | Herpes Simplex Virus Type 1 (HSV-1) | Not Specified | Not Specified | Potent Activity Reported | Not Specified |
| Eudistomin C | Poliovirus (Sabin vaccine strain Type I) | Not Specified | Not Specified | Potent Activity Reported | Not Specified |
Experimental Protocols
The following are detailed protocols for standard in vitro assays that can be adapted to determine the antiviral activity of this compound.
Protocol 1: Cytotoxicity Assay
Prior to evaluating antiviral activity, it is crucial to determine the cytotoxicity of this compound on the host cell line to ensure that any observed antiviral effect is not due to cell death.
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
This compound
-
Vero cells (or other appropriate host cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in DMEM supplemented with 2% FBS.
-
Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value, which is the concentration of this compound that reduces cell viability by 50% compared to the cell control.
Protocol 2: Plaque Reduction Assay
This assay is the gold standard for quantifying the inhibitory effect of a compound on viral replication.
Objective: To determine the 50% effective concentration (EC50) of this compound against a specific virus (e.g., HSV-1).
Materials:
-
This compound (at non-cytotoxic concentrations)
-
Herpes Simplex Virus Type 1 (HSV-1) stock of known titer
-
Vero cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
24-well cell culture plates
-
Carboxymethyl cellulose (CMC) or other overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed Vero cells in 24-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in DMEM.
-
Pre-incubate the confluent cell monolayers with the different concentrations of this compound for 1 hour at 37°C.
-
Infect the cells with HSV-1 at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Wash the cell monolayers with PBS.
-
Overlay the cells with DMEM containing 1% CMC and the respective concentrations of this compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin.
-
Stain the cells with 0.5% crystal violet solution and wash with water.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound).
-
Determine the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.
Visualizations
References
Eudistomin C: A Potent Probe for Investigating Protein Synthesis Inhibition
Application Notes and Protocols for Researchers
Introduction
Eudistomin C, a β-carboline alkaloid originally isolated from the marine tunicate Eudistoma olivaceum, has emerged as a valuable tool for studying eukaryotic protein synthesis. This natural product exhibits potent antitumor and antiviral activities, which are attributed to its ability to inhibit protein translation. Eudistomin C exerts its inhibitory effect by specifically targeting the 40S ribosomal subunit, making it a selective probe for investigating the mechanisms of translation initiation. These application notes provide detailed protocols for utilizing Eudistomin C to study protein synthesis inhibition in both in vitro and cell-based assay systems.
Mechanism of Action
Eudistomin C inhibits protein synthesis by binding to the 40S ribosomal subunit. Studies in yeast have identified the ribosomal protein uS11 (RPS14A) as a key component of the Eudistomin C binding site. By interacting with the 40S subunit, Eudistomin C effectively stalls the translation process, leading to a global reduction in protein synthesis and subsequent cytotoxicity in rapidly dividing cells, such as cancer cells, and inhibition of viral replication.
Quantitative Data
The inhibitory activity of Eudistomin C on protein synthesis has been quantified in various systems. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.
| System/Cell Line | Assay Type | IC50 Value |
| Saccharomyces cerevisiae (multidrug-sensitive strain dTC033) | Growth Inhibition | 2.2 µM |
| Saccharomyces cerevisiae (parental strain BY4741) | Growth Inhibition | 54.7 µM |
Further research is needed to establish specific IC50 values for Eudistomin C in a broader range of human cancer cell lines.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach, the following diagrams are provided in the DOT language.
Caption: Mechanism of Eudistomin C action on eukaryotic translation initiation.
Caption: Experimental workflow for assessing protein synthesis inhibition by Eudistomin C.
Experimental Protocols
The following are detailed protocols for assessing the effect of Eudistomin C on protein synthesis.
Protocol 1: In Vitro Translation Assay
This assay measures the direct effect of Eudistomin C on the translation machinery in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate or wheat germ extract in vitro translation kit
-
Reporter mRNA (e.g., Luciferase mRNA)
-
Amino acid mixture (with and without methionine)
-
Eudistomin C (dissolved in DMSO)
-
Nuclease-free water
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare the in vitro translation reaction mix according to the manufacturer's instructions.
-
Prepare a serial dilution of Eudistomin C in DMSO. The final concentration of DMSO in the reaction should not exceed 0.5%.
-
Add the desired concentrations of Eudistomin C or vehicle control (DMSO) to the reaction tubes.
-
Add the reporter mRNA to initiate the translation reaction.
-
Incubate the reactions at the recommended temperature (typically 30°C for wheat germ extract or 37°C for rabbit reticulocyte lysate) for 60-90 minutes.
-
Stop the reaction by placing the tubes on ice.
-
Measure the amount of newly synthesized protein. For luciferase reporter mRNA, add the luciferase assay reagent and measure luminescence using a luminometer.
-
Calculate the percentage of protein synthesis inhibition for each Eudistomin C concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value.
Protocol 2: Cell-Based Protein Synthesis Assay (Non-Radioactive)
This protocol utilizes the Click-iT® AHA (L-azidohomoalanine) or OPP (O-propargyl-puromycin) technology for a non-radioactive method to measure nascent protein synthesis in cultured cells.
Materials:
-
Click-iT® AHA or OPP Protein Synthesis Assay Kit (contains amino acid analog, fluorescent alkyne, and reaction buffers)
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Methionine-free medium (for AHA assay)
-
Eudistomin C (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate for microscopy or 6-well plate for flow cytometry) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Eudistomin C or vehicle control for the desired time (e.g., 2-24 hours).
-
For Click-iT® AHA:
-
Remove the culture medium and wash the cells once with PBS.
-
Add methionine-free medium containing the AHA analog and incubate for 30-60 minutes.
-
-
For Click-iT® OPP:
-
Add the OPP reagent directly to the culture medium and incubate for 30-60 minutes.
-
-
Wash the cells with PBS.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization buffer for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Prepare the Click-iT® reaction cocktail containing the fluorescent alkyne according to the manufacturer's protocol.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells with PBS.
-
Analyze the fluorescence intensity of the cells using a fluorescence microscope or a flow cytometer.
-
Quantify the fluorescence signal and calculate the percentage of protein synthesis inhibition relative to the control.
Protocol 3: Cell Viability Assay (to be run in parallel)
It is crucial to assess the cytotoxicity of Eudistomin C in parallel with protein synthesis inhibition assays to distinguish between a specific effect on translation and general cellular toxicity.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Eudistomin C (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, resazurin, or a kit for measuring ATP levels)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow the cells to adhere overnight.
-
Treat the cells with the same concentrations of Eudistomin C as used in the protein synthesis assay for the same duration.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 for cytotoxicity.
Conclusion
Eudistomin C is a specific and potent inhibitor of eukaryotic protein synthesis, acting on the 40S ribosomal subunit. The protocols outlined in these application notes provide robust methods for researchers to utilize Eudistomin C as a probe to investigate the intricacies of protein translation and to explore its potential as a therapeutic agent. By combining direct in vitro assays with cell-based methods and parallel cytotoxicity assessments, a comprehensive understanding of Eudistomin C's effects on cellular processes can be achieved.
Application Notes and Protocols for High-Purity Eudistomin T Purification
Introduction
Eudistomin T is a naturally occurring β-carboline alkaloid first isolated from the marine tunicate Eudistoma olivaceum.[1][2] As a member of the eudistomin family, it is of significant interest to researchers in the fields of natural product chemistry and drug discovery due to the diverse biological activities exhibited by related compounds, including antiviral and cytotoxic properties.[1][3] Structurally, this compound possesses the characteristic tricyclic β-carboline core.[4] This document provides a detailed, generalized protocol for the purification of this compound to a high degree of purity from its natural source. Due to the limited availability of a specific, published high-purity purification protocol for this compound, this guide is based on established methodologies for the isolation of β-carboline alkaloids from marine invertebrates.[3][5][6][7]
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄N₂O | [4] |
| Molecular Weight | 286.3 g/mol | [4] |
| Appearance | (Predicted) Crystalline Solid | N/A |
| Solubility | (Predicted) Soluble in methanol, ethanol, DMSO, and other organic solvents. | N/A |
Experimental Protocols
This protocol outlines a four-stage process for the purification of this compound from tunicate biomass, commencing with extraction and culminating in a final high-purity product.
1. Extraction of Crude Alkaloid Mixture
-
Objective: To extract the total alkaloid content from the lyophilized tunicate tissue.
-
Methodology:
-
The lyophilized and powdered tunicate material (Eudistoma sp.) is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically repeated three times to ensure complete extraction of the target compounds.
-
The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
2. Solvent Partitioning
-
Objective: To separate the crude extract into fractions based on polarity, thereby enriching the fraction containing this compound.
-
Methodology:
-
The crude extract is resuspended in a biphasic system of ethyl acetate (EtOAc) and water.
-
The mixture is thoroughly agitated in a separatory funnel and allowed to partition.
-
The organic (EtOAc) and aqueous layers are separated. This process is repeated three times with fresh EtOAc.
-
The combined ethyl acetate fractions, which are expected to contain the moderately polar this compound, are concentrated in vacuo to yield the enriched alkaloid fraction.
-
3. Silica Gel Column Chromatography
-
Objective: To perform an initial fractionation of the enriched alkaloid mixture to separate major compound classes.
-
Methodology:
-
A silica gel column is prepared using a suitable solvent system, such as a gradient of hexane and ethyl acetate.
-
The dried, enriched alkaloid fraction is adsorbed onto a small amount of silica gel and loaded onto the column.
-
The column is eluted with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound. Fractions showing the presence of this compound are pooled and concentrated.
-
4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To achieve final purification of this compound to a high degree of purity (>98%).
-
Methodology:
-
The partially purified fraction from the silica gel column is dissolved in a minimal amount of methanol.
-
The solution is subjected to preparative RP-HPLC using a C18 column.
-
A gradient elution is typically employed, for example, with a mobile phase consisting of acetonitrile and water (both may contain 0.1% trifluoroacetic acid to improve peak shape).
-
The elution is monitored using a UV detector at a wavelength appropriate for the β-carboline chromophore (e.g., 254 nm and 280 nm).
-
The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the high-purity compound. The purity is then confirmed by analytical HPLC and the structure verified by mass spectrometry and NMR.
-
Quantitative Data Summary
The following table presents hypothetical but realistic data for the purification of this compound from 500 g of lyophilized tunicate material.
| Purification Step | Starting Material (g) | Product Amount (mg) | Step Yield (%) | Cumulative Yield (%) | Purity (%) |
| Crude Methanol Extraction | 500 | 25,000 | - | - | <1 |
| Ethyl Acetate Partitioning | 25 | 5,000 | 20 | 20 | 5 |
| Silica Gel Chromatography | 5 | 500 | 10 | 2 | 50 |
| Preparative RP-HPLC | 0.5 | 50 | 10 | 0.2 | >98 |
Visualizations
Purification Workflow
Caption: Workflow for the purification of this compound.
Proposed Biosynthetic Pathway for the β-Carboline Core
The biosynthesis of the vast majority of β-carboline alkaloids is believed to proceed through the Pictet-Spengler reaction.[8] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization and subsequent aromatization to form the characteristic tricyclic β-carboline ring system. In the case of this compound, the biosynthesis likely begins with the amino acid L-tryptophan.
Caption: Proposed biosynthesis of the this compound β-carboline core.
References
- 1. Eudistomine K | 88704-52-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Brominated beta-carbolines from the marine tunicate Eudistoma album - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C19H14N2O | CID 163785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Beta-carboline alkaloids derived from the ascidian Synoicum sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Beta-carboline alkaloids from a Korean tunicate Eudistoma sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Eudistomins: A Promising Class of Marine Alkaloids for Drug Discovery
Application Notes and Protocols for Researchers
The Eudistomin family of β-carboline alkaloids, isolated from marine tunicates of the genus Eudistoma, represents a compelling class of natural products with a broad spectrum of biological activities. While specific data for Eudistomin T is not extensively available in current literature, the well-characterized members of this family, such as Eudistomins C, Y, W, and X, serve as promising lead compounds for the development of novel therapeutics. These compounds have demonstrated potent antiviral, antimicrobial, and anticancer properties, making them attractive candidates for further investigation in drug discovery programs.
This document provides a summary of the biological activities of various Eudistomin compounds, detailed protocols for relevant assays, and diagrams of key signaling pathways and experimental workflows to guide researchers in this field.
Biological Activity of Eudistomin Compounds
The diverse structures of the Eudistomin alkaloids contribute to their wide range of biological effects. The following table summarizes the quantitative data on the bioactivity of several Eudistomin compounds.
| Compound | Biological Activity | Assay System | IC50 / Activity | Reference |
| Eudistomins Y1-Y7 | Antiproliferative | MDA-MB-231 breast cancer cells | 15-63 µM | [1][2] |
| Eudistomin Y6 | Antibacterial | Staphylococcus epidermis, Bacillus subtilis | Modest activity at 100 µM | [3] |
| Eudistomin Y7 | Antifungal | Aspergillus fumigatus, Trichophyton rubrum | 50 µg/mL | [3] |
| Eudistomin Y10 | Antibacterial | Bacillus subtilis, Proteus vulgaris | 12.5 µg/mL | [3] |
| Eudistomin W | Antifungal | Candida albicans | 13 mm inhibition zone at 10 µ g/disk | [4] |
| Eudistomin X | Antibacterial | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | 12-20 mm inhibition zones at 10 µ g/disk | [4] |
| Eudistomin X | Antifungal | Candida albicans | 18 mm inhibition zone at 10 µ g/disk | [4] |
| Eudistomin C | Antiviral, Antitumor | Not specified | Potent activity | [5][6][7][8] |
Mechanism of Action: Targeting Fundamental Cellular Processes
A key mechanism of action for some Eudistomins involves the inhibition of protein synthesis. Eudistomin C, for instance, has been shown to target the 40S ribosomal subunit, thereby inhibiting protein translation.[5][8] This mode of action provides a basis for its observed potent antitumor and antiviral activities.
Caption: Mechanism of action of Eudistomin C.
Experimental Protocols
Antiproliferative Activity Assay (MTT Assay)
This protocol is adapted from the methodology used to evaluate the activity of Eudistomins Y1-Y7 against the MDA-MB-231 breast cancer cell line.[1]
Materials:
-
MDA-MB-231 breast cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Eudistomin compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 18 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the Eudistomin compounds in complete DMEM. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 96 hours at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Caption: Workflow for the MTT antiproliferative assay.
Antibacterial and Antifungal Susceptibility Testing (Disk Diffusion Assay)
This protocol is a general method based on the evaluation of Eudistomins W and X.[4]
Materials:
-
Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)
-
Sterile paper disks (6 mm diameter)
-
Eudistomin compounds (dissolved in a suitable solvent)
-
Positive control antibiotic/antifungal disks
-
Negative control (solvent-only) disks
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plates using a sterile swab.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the Eudistomin compound (e.g., 10 µ g/disk ) onto the agar surface. Also, apply positive and negative control disks.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).
-
Zone of Inhibition Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk.
-
Data Interpretation: The size of the inhibition zone indicates the degree of antimicrobial activity.
Synthetic Approaches: The Pictet-Spengler Reaction
The total synthesis of Eudistomin compounds is crucial for further biological evaluation and structure-activity relationship (SAR) studies. A key synthetic strategy employed for the synthesis of Eudistomins Y1-Y7 is the acid-catalyzed Pictet-Spengler reaction.[1] This reaction involves the condensation of a β-arylethylamine (such as a substituted tryptamine) with an aldehyde or ketone (like a substituted phenylglyoxal) followed by cyclization to form a tetrahydro-β-carboline, which can then be aromatized to the β-carboline core of the Eudistomins.
Caption: Synthetic pathway for Eudistomins.
Conclusion and Future Directions
The Eudistomin family of marine alkaloids presents a rich source of chemical diversity with significant potential for drug discovery. The demonstrated antiproliferative, antibacterial, and antifungal activities, coupled with a defined mechanism of action for compounds like Eudistomin C, underscore the importance of this class of natural products. Further research, including the total synthesis of novel Eudistomin analogues and comprehensive SAR studies, is warranted to optimize their therapeutic potential and develop new drug candidates for a range of diseases. The protocols and information provided herein serve as a foundational resource for researchers embarking on the exploration of these promising marine-derived compounds.
References
- 1. Total Synthesis and Biological Activity of Marine Alkaloid Eudistomins Y1–Y7 and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis and biological activity of marine alkaloid Eudistomins Y1-Y7 and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Products Diversity of Marine Ascidians (Tunicates; Ascidiacea) and Successful Drugs in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. us-yakuzo.jp [us-yakuzo.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Eudistomin C, an Antitumor and Antiviral Natural Product, Targets 40S Ribosome and Inhibits Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of Eudistomin T
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eudistomin T is a marine-derived β-carboline alkaloid with potential as a therapeutic agent. The eudistomin family of compounds has demonstrated a range of biological activities, including antitumor, antiviral, and antimicrobial effects. Notably, related compounds such as Eudistomin C have been identified as potent protein synthesis inhibitors, while synthetic derivatives of Eudistomin U have been shown to induce cell cycle arrest and apoptosis in cancer cells through activation of the p53 signaling pathway.[1][2] These findings suggest that this compound may exert its therapeutic effects through similar mechanisms.
These application notes provide a comprehensive guide to a panel of cell-based assays for evaluating the efficacy of this compound. The protocols detailed below will enable researchers to assess its cytotoxic and anti-proliferative activity, its effects on cell cycle progression and apoptosis, and its potential to inhibit cell migration.
Data Presentation
The following tables are examples of how to present quantitative data obtained from the described assays. The data presented here is hypothetical and for illustrative purposes only.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
| A549 | Lung Carcinoma | 25.8 | 1.2 |
| MCF-7 | Breast Adenocarcinoma | 15.2 | 0.8 |
| HeLa | Cervical Carcinoma | 32.5 | 1.5 |
| A375 | Malignant Melanoma | 18.9 | 2.1 |
Table 2: Effect of this compound on Cell Cycle Distribution in A375 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.2 ± 2.1 | 28.9 ± 1.5 | 15.9 ± 1.2 |
| This compound (10 µM) | 68.5 ± 2.5 | 18.3 ± 1.1 | 13.2 ± 0.9 |
| This compound (20 µM) | 75.1 ± 2.8 | 12.5 ± 0.8 | 12.4 ± 0.7 |
Table 3: Induction of Apoptosis by this compound in A375 Cells
| Treatment | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) |
| Vehicle Control | 3.1 ± 0.5 | 2.5 ± 0.4 |
| This compound (10 µM) | 15.8 ± 1.2 | 8.2 ± 0.7 |
| This compound (20 µM) | 28.4 ± 2.1 | 15.6 ± 1.3 |
Table 4: Inhibition of Cell Migration by this compound in A375 Cells
| Treatment | Wound Closure (%) (24 hours) | Migrated Cells (Transwell Assay) |
| Vehicle Control | 85.3 ± 4.2 | 250 ± 25 |
| This compound (10 µM) | 42.1 ± 3.5 | 115 ± 15 |
| This compound (20 µM) | 25.6 ± 2.8 | 60 ± 8 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa, A375)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
References
Application Notes and Protocols for In Vitro Testing of Eudistomin T Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature contains limited specific quantitative data on the in vitro cytotoxic activity of Eudistomin T against cancer cell lines. The following application notes and protocols are based on the published activities of closely related β-carboline alkaloids, particularly derivatives of Eudistomin U, which have been more extensively studied. These protocols provide a general framework and should be adapted and optimized for specific experimental conditions with this compound.
Introduction
Eudistomins are a class of β-carboline alkaloids isolated from marine tunicates of the genus Eudistoma. While various eudistomins have demonstrated a range of biological activities, including antiviral and antimicrobial properties, specific data on the anticancer activity of this compound is sparse.[1][2] However, related compounds, such as derivatives of Eudistomin U, have shown significant cytotoxic and antiproliferative effects against various cancer cell lines.[3][4] These compounds have been observed to induce cell cycle arrest and apoptosis, suggesting a potential mechanism of action for this class of molecules.[3][4]
This document provides detailed protocols for the in vitro evaluation of this compound's anticancer properties, based on methodologies successfully applied to other eudistomins.
Summary of Quantitative Data (Based on a Eudistomin U Derivative, EU-5)
The following table summarizes the in vitro cytotoxicity of a 3-formyl-eudistomin U derivative (EU-5), which exhibited potent anti-melanoma activity.[3][4] This data can serve as a reference for designing dose-response studies for this compound.
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Malignant Melanoma | 4.4 |
| A549 | Lung Cancer | Broad-spectrum activity, specific IC50 not provided |
| H460 | Lung Cancer | Broad-spectrum activity, specific IC50 not provided |
| HepG2 | Hepatoma | Broad-spectrum activity, specific IC50 not provided |
| A172 | Glioma | Broad-spectrum activity, specific IC50 not provided |
| U251 | Glioma | Broad-spectrum activity, specific IC50 not provided |
| HCT116 | Colon Cancer | Broad-spectrum activity, specific IC50 not provided |
| HT29 | Colon Cancer | Broad-spectrum activity, specific IC50 not provided |
| SW620 | Colon Cancer | Broad-spectrum activity, specific IC50 not provided |
| JEG-3 | Chorionic Carcinoma | Broad-spectrum activity, specific IC50 not provided |
Data sourced from studies on a derivative of Eudistomin U and is intended for comparative purposes.[3]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability upon treatment with this compound using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay:
Caption: Workflow of the MTT cell viability assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptotic cells using flow cytometry after staining with Annexin V-FITC and PI.
Workflow for Apoptosis Assay:
Caption: Workflow for the Annexin V-FITC and PI apoptosis assay.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for 24 to 48 hours.
-
Harvest the cells by trypsinization. Collect the supernatant containing any floating (potentially apoptotic) cells and combine it with the adherent cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in this compound-treated cells by staining the cellular DNA with PI and analyzing it via flow cytometry.
Workflow for Cell Cycle Analysis:
Caption: Workflow for cell cycle analysis using PI staining.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest cells by trypsinization.
-
Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the linear fluorescence signal of PI to generate a histogram of DNA content.
-
Use cell cycle analysis software to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathway
Studies on eudistomin derivatives suggest that their cytotoxic effects may be mediated through the activation of the p53 signaling pathway, leading to cell cycle arrest and apoptosis.
p53-Mediated Apoptosis Pathway:
Caption: Proposed p53-mediated signaling pathway for Eudistomin-induced apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Eudistomin T Total Synthesis Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Eudistomin T. The information is designed to address common challenges and offer strategies for yield improvement, drawing from established synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the this compound synthesis is consistently low. What are the most critical steps to focus on for optimization?
A1: Low overall yields in Eudistomin syntheses, often in the range of 6-25% for related compounds, can typically be attributed to a few key transformations.[1][2] The most critical stages to scrutinize are:
-
Pictet-Spengler Reaction: This cyclization step is fundamental for forming the β-carboline core. Incomplete reactions, side-product formation, or difficult purification can significantly reduce yields.
-
Aromatization/Oxidation: The conversion of the initially formed tetrahydro-β-carboline to the fully aromatic β-carboline is often a low-yielding step. The choice of oxidant and reaction conditions are crucial.
-
Cross-Coupling Reactions (if applicable): In strategies employing a late-stage introduction of a substituent, such as a Suzuki coupling to install an aryl group at C1, optimization of the catalyst, base, and solvent system is critical to maximize yield.[3]
Q2: I am observing multiple spots on my TLC plate after the Pictet-Spengler reaction. What are the likely side products and how can I minimize them?
A2: The formation of multiple products during the Pictet-Spengler reaction is a common issue. Likely side products include incompletely cyclized intermediates, over-oxidized species, or regioisomers if the tryptamine precursor has multiple potential cyclization sites. To minimize these:
-
Strict Anhydrous Conditions: Moisture can interfere with the reaction, leading to hydrolysis of intermediates. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Temperature Control: Run the reaction at the optimal temperature cited in the literature. Deviations can lead to decomposition or the formation of kinetic byproducts.
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., glacial acetic acid) are critical.[1] Titrate the amount of acid to find the optimal balance for efficient cyclization without promoting side reactions.
Q3: The aromatization of the tetrahydro-β-carboline intermediate is proving to be inefficient. What alternative methods can I try?
A3: Inefficiency in the aromatization step is a frequent bottleneck. If a standard method like Pd/C dehydrogenation is giving low yields, consider the following alternatives that have been successfully applied in the synthesis of related β-carbolines:[4]
-
N-chlorosuccinimide (NCS): This reagent can be effective for the decarboxylative aromatization of the C-ring.[4]
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a powerful oxidant that has been used for the oxidation of related lactams in β-carboline synthesis.[3]
-
Copper-catalyzed oxidation: A greener approach using air as the oxidant with a copper catalyst (e.g., CuBr2) in the presence of a base like DBU or Et3N has been developed.
-
One-pot Oxidation: Some protocols utilize a modified one-pot oxidation via an acid-catalyzed Pictet-Spengler reaction, which can improve efficiency by minimizing handling of intermediates.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Pictet-Spengler Reaction | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure the appropriate acid catalyst and concentration are used. |
| Formation of side products. | Purify starting materials (tryptamine and aldehyde/glyoxal). Maintain strict anhydrous conditions. Optimize the reaction temperature. | |
| Difficult purification. | Employ flash column chromatography with a carefully selected solvent system. Consider recrystallization if the product is a solid. | |
| Inefficient Aromatization | Ineffective oxidant. | Experiment with different oxidants such as NCS, DDQ, or a copper-catalyzed air oxidation system. |
| Harsh reaction conditions leading to decomposition. | If using high temperatures (e.g., with Pd/C), ensure an inert atmosphere and monitor the reaction closely to avoid over-oxidation or decomposition. Attempt milder, chemical oxidation methods. | |
| Poor Yield in Suzuki Cross-Coupling (if applicable) | Suboptimal catalyst, base, or solvent. | Screen different palladium catalysts (e.g., Pd(PPh3)4, Pd2(dba)3), bases (e.g., Na2CO3, K3PO4), and solvent systems (e.g., Toluene/Ethanol, THF/Ethanol).[3] |
| Deactivation of the catalyst. | Ensure all reagents and solvents are degassed to remove oxygen, which can deactivate the palladium catalyst. | |
| Poor solubility of reagents. | The addition of a co-solvent like ethanol can be crucial for the solubility of reagents, particularly the boronic acid derivative.[3] |
Quantitative Data Summary
Table 1: Reported Overall Yields for Eudistomin Syntheses
| Eudistomin(s) | Synthetic Approach | Number of Steps | Overall Yield | Reference |
| Y1–Y7 | Pictet-Spengler, two-pot | 3 | 6% - 25% | Kennedy et al.[1][2] |
| U | Bischler-Napieralski, Suzuki coupling | 5 | 19% | [3] |
| I, N, T, U | Pictet-Spengler, decarboxylative aromatization | Not specified | Not specified | Kamal et al.[4] |
| Y1–Y6 | One-step Pictet-Spengler/aromatization | 1 | 58% - 78% | [5] |
Table 2: Optimization of Suzuki Coupling for Eudistomin U Synthesis [3]
| Entry | Palladium Precatalyst | Base | Solvent | Yield (%) |
| 1 | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH | 38 |
| 4 | PdCl2(PPh3)2 | Na2CO3 | Toluene/EtOH | 55 |
| 5 | Pd(OAc)2 | Na2CO3 | Toluene/EtOH | 62 |
| 6 | Pd2(dba)3 | Na2CO3 | Toluene/EtOH | 73 |
| 7 | Pd(PPh3)4 | K3PO4 | Toluene/EtOH | 59 |
| 8 | Pd(PPh3)4 | Et3N | Toluene/EtOH | 65 |
Experimental Protocols
Protocol 1: General Procedure for Pictet-Spengler Cyclization and Aromatization
This protocol is adapted from the synthesis of Eudistomins Y1–Y7.[1]
-
Cyclization: To a solution of the appropriate substituted tryptamine in glacial acetic acid, add the substituted phenylglyoxal.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture containing the cyclized intermediate can be taken directly to the next step.
-
Aromatization: The crude intermediate is subjected to aromatization. While the original reference for Y1-Y7 does not specify the exact one-pot oxidation method, a common approach is to introduce an oxidizing agent. For example, bubbling air through the reaction mixture in the presence of a catalyst or adding a chemical oxidant.
-
Workup: After aromatization is complete (as indicated by TLC), the reaction is quenched, typically by pouring it into water or a basic solution.
-
The aqueous layer is extracted with an organic solvent (e.g., CH2Cl2 or EtOAc).
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO4 or Na2SO4, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Suzuki Cross-Coupling for 1-Aryl-β-carboline Synthesis
This protocol is based on the optimized conditions for the synthesis of Eudistomin U.[3]
-
Reaction Setup: To an oven-dried flask, add the 1-triflate-β-carboline intermediate, the corresponding indoleboronic acid, and the base (e.g., Na2CO3).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a mixture of Toluene and absolute Ethanol).
-
Add the palladium precatalyst (e.g., Pd2(dba)3) and a suitable ligand if required.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to afford the desired 1-aryl-β-carboline.
Visualizations
Caption: General workflow for this compound synthesis via Pictet-Spengler reaction.
Caption: Troubleshooting logic for low yields in this compound synthesis.
References
- 1. Total Synthesis and Biological Activity of Marine Alkaloid Eudistomins Y1–Y7 and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient synthesis of eudistomin U and evaluation of its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Eudistomin T Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the purification of Eudistomin T, a marine-derived β-carboline alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from its natural source?
A1: The main challenges include:
-
Low Abundance: this compound is often present in very low concentrations in the source tunicate, requiring large amounts of starting material.
-
Complex Mixtures: The crude extract contains a multitude of closely related alkaloids and other secondary metabolites, making separation difficult.
-
Structural Similarity to Analogs: this compound is part of a large family of structurally similar Eudistomins, many of which may have similar chromatographic behavior, leading to co-elution.
-
Potential for Degradation: As with many complex natural products, Eudistomins can be sensitive to pH, temperature, and light, potentially leading to degradation during the lengthy purification process.
Q2: What types of chromatography are most effective for this compound purification?
A2: A multi-step chromatographic approach is typically necessary. This often involves:
-
Initial Fractionation: Using techniques like column chromatography with silica gel or a resin like HP20SS to perform a broad separation of the crude extract based on polarity.
-
Intermediate Purification: Medium Pressure Liquid Chromatography (MPLC) with reversed-phase (C18) or normal-phase columns can be used to further resolve the initial fractions.
-
Final Polishing: High-Performance Liquid Chromatography (HPLC), particularly with specialized columns such as amino-bonded phase or phenyl-hexyl columns, is often required to achieve high purity and resolve this compound from its close analogs.
Q3: Are there any known stability issues I should be aware of during purification?
A3: While specific stability data for this compound is limited, related β-carboline alkaloids can be sensitive to:
-
Strong Acids and Bases: Avoid extreme pH conditions during extraction and chromatography to prevent structural rearrangement or degradation.
-
Oxidation: The indole nucleus of the β-carboline structure can be susceptible to oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents, especially during heating steps.
-
Light Exposure: Many alkaloids are light-sensitive. Protect samples from direct light by using amber vials or covering glassware with aluminum foil.
-
Elevated Temperatures: Minimize exposure to high temperatures to prevent degradation. If heating is necessary, it should be done for the shortest possible time.
Q4: What are some common impurities that I might encounter?
A4: Common impurities include other Eudistomin alkaloids, peptides, and fatty acids from the tunicate.[1][2] Given the complexity of the natural extract, a wide range of other secondary metabolites with varying polarities may also be present.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound in the final purified fraction. | 1. Incomplete extraction from the source material.2. Degradation of the compound during purification steps.3. Loss of compound during solvent partitioning or on the chromatographic column. | 1. Ensure exhaustive extraction with an appropriate solvent like methanol.[3]2. Review the stability precautions in the FAQs and minimize exposure to harsh conditions.3. Check the polarity of your solvents in partitioning steps to ensure the compound is in the desired layer. Use a less retentive stationary phase or a stronger mobile phase if the compound is irreversibly adsorbing to the column. |
| Co-elution of this compound with other compounds, resulting in low purity. | 1. The chromatographic method lacks sufficient resolution.2. The column is overloaded with the sample. | 1. Employ a different stationary phase (e.g., switch from C18 to an amino-bonded phase HPLC column).[3] 2. Use a shallower gradient in your HPLC method to improve separation.3. Reduce the amount of sample injected onto the column. |
| Peak tailing or broadening in HPLC chromatograms. | 1. Interaction of the basic nitrogen in the β-carboline structure with acidic silanol groups on the silica-based column.2. The presence of multiple forms of the compound (e.g., protonated and neutral). | 1. Add a small amount of a modifier like trifluoroacetic acid (TFA) or triethylamine (TEA) to the mobile phase to improve peak shape.2. Ensure the mobile phase is buffered at a pH that maintains the compound in a single ionic state. |
| Irreproducible retention times between HPLC runs. | 1. Changes in mobile phase composition.2. Fluctuation in column temperature.3. Column degradation. | 1. Prepare fresh mobile phase daily and ensure it is well-mixed.2. Use a column oven to maintain a consistent temperature.3. Flush the column with a strong solvent after each run and consider replacing the column if performance continues to degrade. |
Quantitative Data Presentation
The following table presents representative yields for the purification of Eudistomins from Eudistoma olivaceum. Note that these are for a mixture of Eudistomins, and the yield for a specific compound like this compound may vary.
| Purification Step | Starting Material | Product | Yield (% of wet weight) | Purity |
| Solvent Extraction & Partitioning | 1.5 kg E. olivaceum | Toluene-soluble fraction | 0.50% | Low |
| Solvent Extraction & Partitioning | 1.5 kg E. olivaceum | Chloroform-soluble fraction | 0.09% | Low |
| Silica Gel Column Chromatography | 7.50 g Toluene fraction | Eudistomin G | 0.0015% | High |
| Reversed-Phase MPLC | Mother liquor from silica gel | Eudistomin H | 0.0011% | High |
| Reversed-Phase MPLC | Mother liquor from silica gel | Eudistomin I | 0.0010% | High |
Data adapted from a study on the isolation of Eudistomins from Eudistoma olivaceum.[1]
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of Eudistomins
This protocol describes a representative method for extracting and performing an initial separation of Eudistomins from a tunicate source.
Materials:
-
Frozen or lyophilized tunicate sample (Eudistoma sp.)
-
Methanol (MeOH)
-
Toluene
-
Chloroform (CHCl₃)
-
Ethyl Acetate (EtOAc)
-
1-Butanol
-
1N Sodium Nitrate (NaNO₃) solution
-
Silica gel for column chromatography
-
Rotary evaporator
-
Blender
Procedure:
-
Homogenize the tunicate sample (e.g., 1.5 kg) in a blender with a 3:1 mixture of MeOH:Toluene.[1]
-
Filter the homogenate and repeat the extraction process two more times.
-
Combine the filtrates and partition with 1N aqueous NaNO₃.[1]
-
Separate the aqueous and toluene layers.
-
Wash the aqueous layer sequentially with toluene, chloroform, ethyl acetate, and 1-butanol.
-
Evaporate the solvent from each organic layer under reduced pressure to obtain the respective crude extracts.
-
Subject the most promising extract (based on preliminary analysis like TLC or LC-MS) to silica gel column chromatography.
-
Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually adding methanol.[1]
-
Collect fractions and monitor by TLC or HPLC to identify those containing this compound.
Protocol 2: HPLC Purification of this compound
This protocol outlines a general method for the final purification of this compound using HPLC.
Materials:
-
Partially purified fraction containing this compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or other mobile phase modifier
-
Reversed-phase (e.g., C18) or Amino-bonded phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Dissolve the partially purified fraction in a suitable solvent (e.g., methanol or the initial mobile phase).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 90% Water with 0.1% TFA / 10% ACN with 0.1% TFA).
-
Inject the sample onto the column.
-
Run a linear gradient to increase the organic solvent concentration (e.g., from 10% to 70% ACN over 40 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm and 280 nm).
-
Collect fractions corresponding to the peak of interest.
-
Analyze the purity of the collected fractions by re-injecting a small aliquot onto the same or a different HPLC system.
-
Combine pure fractions and evaporate the solvent under reduced pressure.
Visualizations
Experimental Workflow for this compound Purification
Caption: A generalized workflow for the purification of this compound.
Potential Mechanism of Action: Inhibition of Protein Synthesis
Based on the activity of the related compound Eudistomin C, a plausible mechanism of action for this compound is the inhibition of protein synthesis via interaction with the ribosome.[4]
Caption: Proposed mechanism of this compound via inhibition of the 40S ribosomal subunit.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, Structure Elucidation and Synthesis of Eudistomides A and B, Lipopeptides from a Fijian Ascidian Eudistoma sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eudistomin C, an Antitumor and Antiviral Natural Product, Targets 40S Ribosome and Inhibits Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of Eudistomin T in solution
Welcome to the technical support center for Eudistomin T. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of this compound in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be changing color (e.g., turning yellowish/brownish). What could be the cause?
A1: A color change in your this compound solution is often a visual indicator of degradation. This compound, a β-carboline alkaloid, is susceptible to oxidation and photodegradation, which can result in the formation of colored degradation products. This is particularly common when solutions are exposed to light, elevated temperatures, or atmospheric oxygen over extended periods. It is recommended to prepare fresh solutions for critical experiments and to store stock solutions protected from light at low temperatures.
Q2: I'm observing precipitation in my aqueous this compound solution. What should I do?
A2: Precipitation of this compound from aqueous solutions can be due to several factors, primarily related to its pH-dependent solubility. As a β-carboline alkaloid, this compound is generally more soluble in slightly acidic conditions and may precipitate in neutral or basic solutions.[1] Consider adjusting the pH of your buffer to a slightly acidic range (e.g., pH 4-6) to improve solubility. Additionally, ensure that the concentration of this compound does not exceed its solubility limit in the chosen solvent system. For high concentrations, consider using a co-solvent such as DMSO or ethanol.
Q3: What are the primary factors that can cause the degradation of this compound in solution?
A3: The stability of this compound in solution is primarily influenced by four key factors:
-
pH: Extremes in pH, particularly alkaline conditions, can catalyze the degradation of β-carboline alkaloids.
-
Light: Exposure to UV and visible light can induce photodegradation.[2][3]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Oxidation: The indole nucleus of the β-carboline structure is susceptible to oxidation from dissolved oxygen or other oxidizing agents.[4]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: To maximize the stability of this compound stock solutions, it is recommended to:
-
Store solutions at -20°C or lower.
-
Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Consider purging the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen.
Q5: Can I use antioxidants to improve the stability of my this compound solution?
A5: Yes, the addition of antioxidants can be an effective strategy to mitigate oxidative degradation. Commonly used antioxidants in pharmaceutical preparations that could be tested for compatibility with your experimental system include:
-
Ascorbic acid (Vitamin C)
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Tocopherol (Vitamin E)
It is crucial to first verify that the chosen antioxidant does not interfere with your downstream experimental assays.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound during the experiment. | 1. Prepare fresh this compound solutions immediately before each experiment. 2. Minimize the exposure of the solution to light and elevated temperatures during experimental setup and execution. 3. If the experiment is lengthy, consider conducting a time-course stability study under your specific experimental conditions to quantify the extent of degradation. |
| Loss of biological activity | Degradation of the active this compound molecule. | 1. Confirm the integrity of your this compound stock by analytical methods such as HPLC before use. 2. Follow the recommended storage and handling procedures strictly. 3. Prepare dilutions in a pre-chilled, appropriate buffer immediately prior to the experiment. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Compare the chromatogram of a freshly prepared solution with that of an aged or stressed solution to identify potential degradation peaks. 2. Common degradation products of β-carbolines may include N-oxides, hydroxylated derivatives, and dihydro-β-carbolines.[5] 3. Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products. |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of solid this compound in a chemical fume hood.
-
Dissolution: Dissolve the solid this compound in an appropriate solvent. For a 10 mM stock solution, high-purity dimethyl sulfoxide (DMSO) is commonly used. Ensure complete dissolution by gentle vortexing.
-
Storage:
-
Dispense the stock solution into small-volume, amber glass vials or polypropylene tubes.
-
Purge the headspace of each vial with an inert gas (e.g., nitrogen or argon) to displace oxygen.
-
Seal the vials tightly.
-
Store the vials at -20°C or -80°C for long-term storage.
-
Protocol for a Basic Forced Degradation Study of this compound
This protocol outlines a basic forced degradation study to identify potential degradation pathways and products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of approximately 1 mg/mL.[6]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[2][3][7] A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
Compare the chromatograms to identify and quantify the degradation products and the remaining parent compound.
Data Presentation
Table 1: Solubility of β-Carboline Alkaloids in Various Solvents
| Solvent | Solubility | Reference |
| Slightly acidic water | Soluble | [1] |
| Basic water | Insoluble | [1] |
| 10% DMSO | Soluble | [1] |
| 0.5% Aqueous SDS | Soluble | [1] |
| Methanol | Soluble | [1] |
| Diethyl ether | Insoluble | [1] |
Table 2: Summary of Forced Degradation Conditions for β-Carboline Alkaloids
| Stress Condition | Reagent/Condition | Typical Duration | Reference |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 24 - 48 hours at 60°C | [6] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 24 - 48 hours at 60°C | [6] |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature | [6] |
| Thermal | 60°C - 80°C | 48 - 72 hours | [6] |
| Photostability | ≥ 1.2 million lux hours (visible) and ≥ 200 watt hours/m² (UV) | Variable | [3][7] |
Visualizations
References
- 1. Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products [agris.fao.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Degradation of Betanin: Kinetic Modeling, Regeneration and Quantification - Bruce Edmund Hildenbrand - Google Books [books.google.com.sg]
- 5. wjpsonline.com [wjpsonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Optimizing the Pictet-Spengler Synthesis of Eudistomins
Welcome to the technical support center for the Pictet-Spengler synthesis of Eudistomins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pictet-Spengler reaction for Eudistomin synthesis?
The Pictet-Spengler reaction is a two-step process that forms the core tetrahydro-β-carboline structure of Eudistomins.[1][2] First, a tryptamine derivative reacts with an aldehyde or ketone to form a Schiff base (iminium ion intermediate) under acidic conditions.[1][2] This is followed by an intramolecular electrophilic attack of the electron-rich indole ring onto the iminium ion, leading to cyclization and the formation of the tetrahydro-β-carboline ring system.[2][3]
Q2: Which acid catalyst should I choose for my reaction?
The choice of acid catalyst is critical and can significantly influence the reaction rate, yield, and stereoselectivity. Both Brønsted acids (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl), acetic acid (AcOH), and p-toluenesulfonic acid (p-TsOH)) and Lewis acids have been successfully employed.[1] For sensitive substrates, milder acids like acetic acid may be preferable to stronger acids like TFA, which can sometimes lead to decomposition.[4] The optimal acid often needs to be determined empirically for a specific set of reactants.
Q3: What is the difference between kinetic and thermodynamic control in this reaction?
In the context of diastereoselective Pictet-Spengler reactions, kinetic and thermodynamic control refer to the conditions that favor the formation of different stereoisomers.
-
Kinetic control (typically lower temperatures) favors the formation of the product that is formed fastest, which is often the cis diastereomer.[3]
-
Thermodynamic control (typically higher temperatures or longer reaction times) favors the formation of the most stable product, which is often the trans diastereomer.[2]
It's important to note that at higher temperatures, the reaction can become reversible, potentially leading to racemization.[3]
Q4: My reaction is not proceeding to completion. What are some potential reasons?
Several factors could lead to an incomplete reaction:
-
Insufficiently acidic conditions: The formation of the iminium ion is acid-catalyzed.[3] If the acid is too weak or used in too low a concentration, the reaction may be slow or stall.
-
Poor nucleophilicity of the indole: Electron-withdrawing groups on the indole ring can decrease its nucleophilicity, slowing down the cyclization step.
-
Steric hindrance: Bulky substituents on either the tryptamine or the carbonyl compound can sterically hinder the reaction.
-
Low temperature: While lower temperatures can be beneficial for stereoselectivity, they also decrease the reaction rate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inappropriate acid catalyst (too weak or too strong, leading to decomposition).[4] 2. Reaction temperature is too low. 3. Poor quality of reagents (e.g., wet solvent or degraded aldehyde). 4. The imine intermediate is not forming. | 1. Screen a range of Brønsted and Lewis acids (see Table 1 for examples). 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Ensure all reagents and solvents are pure and anhydrous. 4. In some cases, pre-forming the Schiff base before adding the cyclization catalyst can be beneficial.[5] |
| Formation of multiple products | 1. Competing side reactions due to harsh conditions (e.g., strong acid, high temperature). 2. Formation of both cis and trans diastereomers.[2] 3. Presence of impurities in starting materials. | 1. Use milder reaction conditions (weaker acid, lower temperature). 2. To favor a specific diastereomer, adjust the temperature (lower for kinetic cis product, higher for thermodynamic trans product).[2][3] 3. Purify all starting materials before use. |
| Undesired diastereomer is the major product | The reaction conditions favor the formation of the undesired stereoisomer. For example, in the synthesis of (-)-eudistomin C, TFA was found to favor the undesired diastereomer.[2] | 1. Screen different acid catalysts and solvents (see Table 2). 2. Adjust the reaction temperature to shift between kinetic and thermodynamic control.[2][3] |
| Reaction yields only the imine intermediate | The cyclization step (electrophilic attack by the indole) is not occurring. This can happen with less nucleophilic indoles or when certain solvents are used. For instance, the reaction of tryptamine with salicylaldehyde in refluxing benzene yields only the imine.[1] | 1. Use a stronger acid catalyst to increase the electrophilicity of the iminium ion. 2. Switch to a different solvent. In the salicylaldehyde example, changing the solvent to refluxing 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) promoted the desired cyclization.[1] |
Quantitative Data Summary
Table 1: Comparison of Acid Catalysts in Pictet-Spengler Reactions
| Acid Catalyst | Typical Concentration | Solvent | Temperature | Observations |
| Trifluoroacetic acid (TFA) | 10-50% v/v | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane (DCE) | -78°C to reflux | Commonly used, but can lead to decomposition with sensitive substrates.[2][4] May favor different diastereomers depending on the substrate.[2] |
| Hydrochloric acid (HCl) | Catalytic to stoichiometric | Protic solvents (e.g., EtOH, MeOH), Benzene | Room temperature to reflux | A traditional and effective catalyst.[2] |
| Acetic acid (AcOH) | Catalytic to solvent | Dichloromethane (DCM), Benzene | Room temperature to reflux | A milder acid, useful for substrates that are sensitive to stronger acids.[4] |
| p-Toluenesulfonic acid (p-TsOH) | Catalytic (e.g., 20 mol%) | 1,2-Dichloroethane (DCE) | 50°C | Effective for promoting cyclization in domino reactions. |
Table 2: Diastereoselective Pictet-Spengler Reaction for (-)-Eudistomin C Synthesis
This table summarizes the screening of Brønsted acids in the diastereoselective Pictet-Spengler reaction between a tryptamine derivative and Garner aldehyde.
| Entry | Acid | Solvent | Temperature | Yield (%) | Diastereomeric Ratio (desired:undesired) |
| 1 | TFA | CH₂Cl₂ | -78 °C | 98 | 1:3 |
| 2 | CSA | CH₂Cl₂ | -78 °C | 99 | 1:1.5 |
| 3 | p-TsOH·H₂O | CH₂Cl₂ | -78 °C | 99 | 1.5:1 |
| 4 | (±)-10-Camphorsulfonic acid | CH₂Cl₂ | -78 °C | 99 | 2:1 |
Data adapted from the supplementary information of the stereocontrolled total synthesis of (-)-eudistomin C by Fukuyama et al.[6]
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,4-Tetrahydroeudistomin U
This protocol is adapted from a reported synthesis of 1,2,3,4-tetrahydroeudistomin U derivatives.[7]
-
Schiff Base Formation: Tryptamine is refluxed with indole-3-aldehyde in benzene to form the corresponding Schiff base, with removal of the water produced. The yield for this step is reported to be 95%.[7]
-
Pictet-Spengler Cyclization: The resulting Schiff base is dissolved in chloroform. Trifluoroacetic acid (TFA) is added, and the mixture is stirred at room temperature.[7]
-
Work-up and Purification: The reaction mixture is worked up and purified to yield 1,2,3,4-tetrahydroeudistomin U. The reported yield for this cyclization step is 58%.[7]
Protocol 2: Diastereoselective Pictet-Spengler Reaction in the Total Synthesis of (-)-Eudistomin C
This protocol is based on the optimized conditions reported by Fukuyama and co-workers.[6]
-
Reaction Setup: To a solution of the tryptamine derivative and Garner aldehyde in dichloromethane (CH₂Cl₂) at -78°C, add (±)-10-camphorsulfonic acid.
-
Reaction Monitoring: Stir the reaction mixture at -78°C and monitor the progress by thin-layer chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, quench the reaction and perform a standard aqueous work-up.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired tetrahydro-β-carboline. The reported yield for this reaction is 99%, with a 2:1 diastereomeric ratio in favor of the desired product.
Visual Guides
Caption: General workflow of the Pictet-Spengler synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Stereocontrolled total synthesis of (-)-eudistomin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Strategies to reduce byproducts in Eudistomin T synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Eudistomin T, with a focus on strategies to reduce byproduct formation.
Frequently Asked Questions (FAQs)
Q1: During the Pictet-Spengler cyclization to form the β-carboline core of this compound, what are the common byproducts, and how can their formation be minimized?
A1: A common issue in the Pictet-Spengler reaction for this compound synthesis is the formation of regioisomeric byproducts, particularly if using substituted tryptamine precursors. Additionally, over-oxidation of the tetrahydro-β-carboline intermediate can lead to the aromatic β-carboline species, which may be difficult to separate.
Strategies to Minimize Byproducts:
-
Acid Catalyst Selection: The choice and concentration of the acid catalyst are critical. While strong acids like trifluoroacetic acid (TFA) can be effective, they may also promote side reactions. Milder acids such as pyridinium p-toluenesulfonate (PPTS) or acetic acid can offer greater control and reduce the formation of undesired isomers.
-
Temperature and Reaction Time: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity. It is also crucial to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction upon completion of the desired transformation, preventing further oxidation or side reactions.
-
Atmosphere Control: Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can help to prevent the oxidation of the electron-rich indole ring and the tetrahydro-β-carboline product.
Q2: I am observing significant amounts of N-oxidation on the indole nitrogen during my synthetic route. How can I prevent this?
A2: The indole nitrogen in the this compound core is susceptible to oxidation, especially when using strong oxidizing agents in later steps or during prolonged exposure to air.
Prevention Strategies:
-
Use of Protecting Groups: Protecting the indole nitrogen with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Ts (tosyl), can shield it from oxidation. This group can then be removed in a later step under conditions that do not affect the rest of the molecule.
-
Degassing of Solvents: Thoroughly degassing solvents before use can remove dissolved oxygen, a common culprit in N-oxidation.
-
Careful Reagent Selection: When an oxidation step is necessary elsewhere in the molecule, choose reagents known for their selectivity and milder nature to avoid undesired oxidation of the indole nucleus.
Troubleshooting Guides
Problem 1: Low yield and multiple spots on TLC after the introduction of the C4-substituent.
Possible Causes:
-
Steric Hindrance: The C4 position of the β-carboline core can be sterically hindered, leading to incomplete reaction.
-
Side Reactions: The reagents used for introducing the substituent may react with other parts of the molecule, such as the indole NH or other functional groups.
-
Decomposition: The this compound core may be unstable under the reaction conditions.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Re-evaluate Reagent Choice | Consider using a more reactive but selective electrophile or a different coupling strategy (e.g., a palladium-catalyzed cross-coupling reaction if a halide is present). |
| 2 | Optimize Reaction Conditions | Systematically vary the temperature, solvent, and reaction time. A design of experiments (DoE) approach could be beneficial. |
| 3 | Protect Sensitive Groups | If side reactions are suspected, protect the indole nitrogen or other reactive functional groups prior to this step. |
| 4 | Analyze Byproducts | Isolate and characterize the major byproducts using techniques like NMR and Mass Spectrometry to understand the side reactions occurring. |
Problem 2: Difficulty in purifying the final this compound product from structurally similar byproducts.
Possible Causes:
-
Formation of Regioisomers: Isomers formed during the synthesis may have very similar polarities, making them difficult to separate by standard silica gel chromatography.
-
Presence of Diastereomers: If a chiral center is formed non-stereoselectively, the resulting diastereomers can be challenging to separate.
-
Residual Starting Material or Reagents: Incomplete reactions can lead to contamination with starting materials that have similar chromatographic behavior.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Alternative Chromatography | Explore different stationary phases for column chromatography, such as alumina or C18 (reverse-phase). Chiral chromatography may be necessary for separating enantiomers or diastereomers. |
| 2 | Recrystallization | Attempt to purify the final compound by recrystallization from a suitable solvent system. This can be highly effective for removing small amounts of impurities. |
| 3 | Preparative HPLC | For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution compared to standard column chromatography. |
| 4 | Derivative Formation | In some cases, it may be possible to selectively react the desired product to form a derivative that is easier to separate. The original compound can then be regenerated. |
Experimental Protocols
Protocol 1: Optimized Pictet-Spengler Cyclization
-
Dissolve the tryptamine precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Add the corresponding aldehyde or ketone (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (1.2 eq) dropwise over 10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC every 30 minutes.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Refinement of cytotoxicity assays for Eudistomin compounds
Welcome to the Technical Support Center for the study of Eudistomin compounds. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and standardized protocols for the refinement of cytotoxicity assays involving this unique class of marine alkaloids.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the experimental evaluation of Eudistomin compounds.
Q1: My MTT assay results for Eudistomin compounds are inconsistent or show low reproducibility. What could be the cause?
A1: Inconsistent results with MTT assays are a common challenge. Here are several potential causes:
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Compound Interference: Eudistomins, as β-carboline alkaloids, may interfere with the assay chemistry. They could potentially reduce the MTT tetrazolium salt directly or interact with cellular metabolic processes in a way that doesn't correlate with cell death, leading to skewed results.
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Cell Seeding Density: The number of cells seeded per well is critical. Inconsistent cell numbers between wells will lead to high variability.[1] Ensure you have a homogenous single-cell suspension and that cells are in the exponential growth phase (70-80% confluency) before seeding.[2]
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Incubation Times: Both compound incubation time and MTT reagent incubation time are critical variables. Prolonging incubation with the assay reagent can itself be toxic to cells.[2] Optimize these timings for your specific cell line and Eudistomin compound.
-
Incomplete Solubilization: The purple formazan crystals must be fully dissolved before reading the absorbance. Incomplete solubilization is a major source of error. Ensure vigorous and consistent mixing after adding the solubilizing agent (e.g., DMSO).[3]
Q2: What alternative cytotoxicity assays should I consider if I suspect my Eudistomin compound is interfering with the MTT assay?
A2: It is wise to use multiple assays that measure different biological endpoints to confirm cytotoxicity. Good alternatives include:
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures membrane integrity by quantifying the amount of LDH released from damaged cells into the culture medium.[3] It is a direct measure of cytolysis and is less prone to interference from compounds that affect metabolic activity.
-
Real-Time Live/Dead Assays: These assays use fluorescent dyes that are excluded from viable cells but can enter cells with compromised membranes.[2] An example is the CellTox™ Green Cytotoxicity Assay, which allows for kinetic analysis of cell death over time.[2]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP present, which is a key indicator of metabolically active, viable cells. They are generally more sensitive than colorimetric assays like MTT.
Q3: How do I interpret the IC50 values for Eudistomin compounds? I see a wide range of reported values.
A3: The half-maximal inhibitory concentration (IC50) is highly dependent on the experimental conditions. When comparing values, consider the following:
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Cell Line: Different cancer cell lines exhibit varying sensitivities to the same compound. For example, Eudistomin U showed an IC50 of 15.6 µg/mL in C19 leukemia cells and 27.5 µg/mL in WM266-4 melanoma cells.[4][5]
-
Assay Type: The assay used to measure viability can yield different IC50 values.
-
Exposure Time: The duration of compound exposure (e.g., 24, 48, or 72 hours) will significantly impact the IC50 value.
-
Compound Purity and Batch: Ensure you are using a well-characterized compound of high purity.
It is crucial to run a positive control (e.g., a known cytotoxic drug like cisplatin or doxorubicin) in parallel to benchmark the potency of your Eudistomin compound within your specific experimental setup.[5]
Q4: What is the known mechanism of action for Eudistomin-induced cytotoxicity?
A4: The precise mechanism can vary between different Eudistomin analogues, but several key pathways have been identified:
-
Induction of Apoptosis: Eudistomin H has been shown to induce apoptosis in HeLa cells, characterized by cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.[6]
-
Cell Cycle Arrest: A derivative of Eudistomin U, EU-5, was found to suppress melanoma cell proliferation by causing cell cycle arrest at the G0/G1 phase.[5][7]
-
Inhibition of Protein Synthesis: Eudistomin C has been shown to target the 40S ribosome subunit, thereby inhibiting protein translation and leading to cytotoxicity.[8]
-
DNA Interaction: Some β-carbolines are known to have a high binding affinity for DNA.[9][10] However, studies on Eudistomin U suggest it binds weakly and non-specifically to DNA, indicating this may not be its primary cytotoxic mechanism.[9]
Quantitative Data: IC50 Values of Eudistomin Compounds
The following table summarizes reported IC50 values for various Eudistomin compounds across different cell lines.
| Compound/Derivative | Cell Line | Assay Type | IC50 Value | Reference |
| Eudistomin U | C19 Leukemia | MTT | 15.6 µg/mL | [4] |
| Eudistomin U | CaOV3 Ovarian | MTT | 24.9 µg/mL | [5] |
| Eudistomin U | WM266-4 Melanoma | MTT | 27.5 µg/mL (~88.4 µM) | [5] |
| 3-formyl-eudistomin U (EU-5) | A375 Malignant Melanoma | CCK-8 | 4.4 µM | [5] |
| Eudistomin H (fraction) | HeLa Cervical Carcinoma | MTT | 0.49 µg/mL | [6] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on mitochondrial reductase activity.
Materials:
-
96-well clear-bottom cell culture plates
-
Eudistomin compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well in 100 µL of medium).[1] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Eudistomin compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[3]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium without disturbing the crystals.[1] Add 100 µL of solubilization solution (e.g., DMSO) to each well.[1][3]
-
Reading: Place the plate on a shaker for 5-10 minutes to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: LDH-Glo™ Cytotoxicity Assay (Promega)
This protocol provides a sensitive, luminescent alternative for measuring cytotoxicity by quantifying LDH release.
Materials:
-
96-well solid white or clear-bottom cell culture plates
-
Eudistomin compound stock solution (in DMSO)
-
Complete cell culture medium
-
LDH-Glo™ Assay Reagent (LDH Detection Enzyme, Reductase Substrate, LDH Storage Buffer)
-
Luminometer
Procedure:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol, seeding cells in a plate compatible with luminescence. Crucially, include a "Maximum LDH Release" control by adding a lysis solution (provided with the kit or 1% Triton™ X-100) to a set of untreated wells 15 minutes before the assay.
-
Sample Transfer: After the treatment incubation, carefully transfer 2-5 µL of the cell culture supernatant from each well of the treatment plate to a new 96-well white-bottom assay plate.
-
Reagent Preparation: Prepare the LDH-Glo™ Detection Reagent by mixing the enzyme and substrate according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of the Detection Reagent equal to the sample volume transferred in step 2 to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reading: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percentage of cytotoxicity by normalizing the LDH release from treated cells to the difference between the untreated control (spontaneous release) and the maximum release control.
Visualizations
Experimental & Logical Workflows
Caption: General workflow for a typical in vitro cytotoxicity assay.
Caption: Troubleshooting decision tree for cytotoxicity assay refinement.
Signaling Pathway
Caption: Inferred cytotoxic mechanism for a Eudistomin derivative.[5][6][7]
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Efficient synthesis of eudistomin U and evaluation of its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-formyl-eudistomin U with anti-proliferation, anti-migration and apoptosis-promoting activities on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer effects of brominated indole alkaloid Eudistomin H from marine ascidian Eudistoma viride against cervical cancer cells (HeLa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, cytotoxicity, and DNA-binding studies of the natural product eudistomin U [morressier.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validation of the 40S Ribosome as the Target of Eudistomin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the 40S ribosomal subunit as the molecular target of Eudistomin C (EudiC), a natural product with potent antitumor and antiviral activities.[1] The content herein summarizes key findings, presents detailed experimental protocols, and compares the inhibitory profile of Eudistomin C with other known 40S ribosome inhibitors.
Executive Summary
Eudistomin C has been identified as a novel protein synthesis inhibitor that exerts its cytotoxic effects by directly targeting the 40S ribosomal subunit.[1][2] Key experimental evidence, primarily from studies on the yeast Saccharomyces cerevisiae, has demonstrated that Eudistomin C binds to the ribosomal protein uS11 (RPS14A).[1][2] This interaction inhibits the translation elongation step of protein synthesis. The validation of this mechanism has been established through a combination of genetic screening of resistant mutants, biochemical pull-down assays, and in vitro translation inhibition assays.
Comparative Analysis of 40S Ribosome Inhibitors
To contextualize the efficacy of Eudistomin C, its inhibitory activity is compared with other well-characterized 40S ribosome-targeting compounds. The following table summarizes the available quantitative data on their impact on in vitro translation in yeast.
| Compound | Target Subunit/Protein | Mechanism of Action | IC50 (in vitro yeast translation) | Reference |
| Eudistomin C | 40S / uS11 (RPS14A) | Inhibition of Translation Elongation | >100 µM* | Ota et al., 2016 |
| Pactamycin | 40S | Inhibition of Translation Initiation | Not Available in Yeast | - |
| Verrucarin A | 40S | Inhibition of Peptide Bond Formation | Not Available in Yeast | - |
| Cycloheximide | 60S (E-site) | Inhibition of Translocation | ~1-10 µg/mL (~3.5 - 35 µM) | Various |
Note: The precise IC50 value for Eudistomin C in a yeast in vitro translation system has not been reported in the reviewed literature. The study by Ota et al. (2016) demonstrated significant inhibition at a concentration of 100 µM.
Experimental Validation of Eudistomin C Target
The identification of the 40S ribosome as the target of Eudistomin C was systematically validated through a series of key experiments.
Genetic Screening of Eudistomin C-Resistant Yeast Mutants
A pivotal step in target identification was the isolation and characterization of yeast mutants resistant to Eudistomin C.
-
Workflow: A multidrug-sensitive yeast strain was exposed to Eudistomin C to select for resistant colonies. Genetic analysis of these resistant mutants identified a specific mutation in the RPS14A gene, which encodes the ribosomal protein uS11.[1][2]
References
Structure-Activity Relationship of Eudistomin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Eudistomins, a class of β-carboline alkaloids predominantly isolated from marine tunicates, have garnered significant interest in the scientific community due to their diverse and potent biological activities. These activities, ranging from anticancer to antiviral and antimicrobial, are intricately linked to the structural features of the various Eudistomin analogs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different Eudistomin analogs, supported by experimental data, to aid in the rational design of new therapeutic agents.
Cytotoxic Activity of Eudistomin Y Analogs
A study on Eudistomin Y1–Y7 and their synthetic precursors has provided valuable insights into the structural requirements for cytotoxic activity against the human breast adenocarcinoma cell line MDA-MB-231. The half-maximal inhibitory concentration (IC50) values from this study are summarized below.
| Compound | R1 | R2 | R3 | R4 | IC50 (µM) against MDA-MB-231[1] |
| Eudistomin Y Precursors | |||||
| 16 | H | H | OMe | H | 24.3 |
| 17 | Br | H | OMe | H | 15.8 |
| 18 | H | Br | OMe | H | 30.2 |
| 19 | H | H | OMe | Me | 31.2 |
| 20 | Br | H | OMe | Me | 28.1 |
| 21 | H | Br | OMe | Me | 20.1 |
| 22 | Br | Br | OMe | Me | 25.9 |
| Eudistomins Y | |||||
| 23 (Eudistomin Y1) | H | H | OH | H | 51.1 |
| 24 (Eudistomin Y2) | Br | H | OH | H | 51.1 |
| 25 (Eudistomin Y3) | H | Br | OH | H | 63.6 |
| 26 (Eudistomin Y4) | H | H | OH | Me | 15.6 |
| 27 (Eudistomin Y5) | Br | H | OH | Me | 32.1 |
| 28 (Eudistomin Y6) | H | Br | OH | Me | 28.1 |
| 29 (Eudistomin Y7) | Br | Br | OH | Me | 37.2 |
Key SAR Observations for Cytotoxicity:
-
Effect of Hydroxyl Group: A surprising finding was that the presence of a hydroxyl group at the R3 position in Eudistomins Y1–Y3 and Y5–Y7 resulted in poorer cytotoxic activity compared to their methoxy-containing precursors (compounds 16-18 and 20-22)[1].
-
Exception to the Trend: Compound 26 (Eudistomin Y4), which possesses a hydroxyl group, exhibited the highest potency among the tested Eudistomins, with an IC50 of 15.6 µM[1]. This suggests a more complex interplay of substitutions.
-
Methylation Impact: In most cases, the methylated precursors (compounds with OMe at R3) showed better in vitro inhibitory activities than their demethylated natural product counterparts[1].
-
Bromination: The influence of bromine substitution on the β-carboline core and the phenyl ring does not show a clear trend and appears to be dependent on the other substituents present.
Antiviral and Antitumor Activity of Tetracyclic Eudistomin Analogs
For tetracyclic eudistomins, the structural requirements for antiviral and antitumor activities have been investigated, revealing critical stereochemical and substituent effects.
Key SAR Observations for Antiviral and Antitumor Activity:
-
Stereochemistry: The natural stereochemistry at both the C(1) and C(13b) positions is crucial for both antiviral and antitumor activities.
-
C(1)-NH2 Substituent: The presence of an amino group at the C(1) position is a key determinant of biological activity.
-
Indole Ring Substitution: Substituents on the indole ring significantly influence the biological activity. For instance, a 5-methoxy (5-OMe) derivative demonstrated high potency in both antiviral and antitumor models.
Experimental Protocols
Cytotoxicity Assay against MDA-MB-231 Cells (MTT Assay)
This protocol is based on the methodology described for the evaluation of Eudistomin Y analogs[1].
-
Cell Seeding: Exponentially growing MDA-MB-231 cells are seeded in 96-well plates at a density of 1 × 10³ cells per well.
-
Compound Treatment: After 18 hours of incubation to allow for cell attachment, the cells are continuously treated with various concentrations of the Eudistomin analogs.
-
Incubation: The treated cells are incubated for 96 hours.
-
Cell Viability Assessment: Cell survival is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Determination: The IC50 value, the concentration of the compound that causes a 50% inhibition of cell growth compared to untreated cells, is calculated from the dose-response curves.
Antiviral Assay (Plaque Reduction Assay for HSV-1)
A general protocol for a plaque reduction assay is provided below, which is a standard method for evaluating antiviral activity.
-
Cell Seeding: Confluent monolayers of host cells (e.g., Vero cells) are prepared in 6-well or 12-well plates.
-
Virus Infection: The cell monolayers are infected with a known titer of the virus (e.g., Herpes Simplex Virus 1) and incubated for 1 hour to allow for viral adsorption.
-
Compound Treatment: After incubation, the virus inoculum is removed, and the cells are overlaid with a medium containing a gelling agent (e.g., carboxymethylcellulose or methylcellulose) and serial dilutions of the Eudistomin analogs.
-
Incubation: The plates are incubated for a period that allows for the formation of visible viral plaques (typically 2-3 days).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
IC50 Determination: The percentage of plaque inhibition for each compound concentration is calculated relative to the untreated virus control. The IC50 value, the concentration of the compound that inhibits plaque formation by 50%, is then determined.
Visualizing Synthesis and Mechanism of Action
Synthetic Workflow: Pictet-Spengler Reaction for Eudistomin Y Synthesis
The core structure of Eudistomin Y analogs is synthesized via the acid-catalyzed Pictet-Spengler reaction. This reaction involves the condensation of a tryptamine derivative with a phenylglyoxal, followed by cyclization to form the β-carboline scaffold.
Caption: Synthetic workflow for Eudistomin Y analogs via the Pictet-Spengler reaction.
Signaling Pathway: Proposed Mechanism of Action for a Fluorescent Eudistomin Y Analog (H1k)
Recent studies on a fluorescent derivative of Eudistomin Y, named H1k, have elucidated a potential mechanism for its antiproliferative activity, involving lysosomal targeting and cell cycle arrest.
Caption: Proposed signaling pathway for the antiproliferative activity of a Eudistomin Y analog.
This guide highlights the key structure-activity relationships of Eudistomin analogs, providing a foundation for the future design and development of more potent and selective therapeutic agents. The detailed experimental protocols and visual representations of synthetic and mechanistic pathways aim to facilitate further research in this promising area of medicinal chemistry.
References
A Comparative Analysis of Eudistomin T and Other Bioactive Marine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the marine-derived β-carboline alkaloid, Eudistomin T, and other prominent marine alkaloids: Manzamine A, Fascaplysin, and Lamellarin D. The information is curated to facilitate research and development in marine natural products, offering insights into their biological activities, mechanisms of action, and experimental evaluation.
Comparative Biological Activity
The following table summarizes the known biological activities of this compound, Manzamine A, Fascaplysin, and Lamellarin D. Direct comparative studies under identical experimental conditions are limited; therefore, the data presented is a collation from various sources. The lack of direct comparative data for this compound is a notable gap in the current literature.
| Alkaloid | Cytotoxicity (IC₅₀) | Antiviral Activity (EC₅₀/MIC) | Antimicrobial Activity (MIC) |
| This compound | Data not available | Antibacterial activity reported[1] | Data not available |
| Manzamine A | 4.5 µM (HCT116 colorectal cancer)[2]; 3.6-5.5 µM (osteoblasts)[3] | 0.59 µM (anti-HIV)[4]; Active against HSV-1[5] | Potent antitubercular activity[6] |
| Fascaplysin | 0.54 µM (LNCaP prostate cancer); 0.89 µM (SCLC); 1.15 µM (NSCLC) | Data not available | 0.0075-1 µg/mL (Gram-positive bacteria) |
| Lamellarin D | 5.25 µg/mL (PC3 prostate cancer); 8.64 µg/mL (A549 lung cancer) | Data not available | Weak or no activity |
Disclaimer: The biological activity data presented above is compiled from different studies and may not be directly comparable due to variations in experimental protocols, cell lines, and viral/microbial strains used.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols relevant to the study of these marine alkaloids.
Synthesis of this compound via Pictet-Spengler Reaction
The synthesis of this compound can be achieved through a diastereoselective Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydro-β-carboline, a core structure in many Eudistomins.
General Procedure:
-
Reactant Preparation: A tryptamine derivative is reacted with an appropriate chiral aldehyde (e.g., L-(Boc)phenylalaninal) in a suitable aprotic solvent (e.g., dichloromethane)[1].
-
Acid Catalysis: The reaction is typically catalyzed by a Brønsted or Lewis acid (e.g., trifluoroacetic acid) to facilitate the formation of an iminium ion intermediate.
-
Cyclization: The electrophilic iminium ion is attacked by the electron-rich indole nucleus, leading to the formation of the spirocyclic intermediate which then rearranges to the tetrahydro-β-carboline skeleton.
-
Purification: The resulting product is purified using column chromatography to isolate the desired diastereomer of the this compound precursor.
-
Elaboration: Further chemical modifications are then carried out to complete the synthesis of this compound[1].
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the marine alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.
Protocol:
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Prepare serial dilutions of the marine alkaloid. In parallel, dilute the virus stock to a concentration that produces a countable number of plaques. Mix the virus with each compound dilution and incubate for a set period (e.g., 1 hour) to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus to adjacent cells, thus forming localized plaques.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Plaque Visualization and Counting: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.
-
EC₅₀/MIC Calculation: The effective concentration (EC₅₀) or minimum inhibitory concentration (MIC) is determined as the concentration of the compound that reduces the number of plaques by 50% or 90%, respectively, compared to the virus control.
Antimicrobial Activity Determination: Broth Microdilution Assay
The broth microdilution assay is a widely used method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the marine alkaloid in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) from a fresh culture.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways affected by these alkaloids is crucial for their development as therapeutic agents.
Eudistomins and other β-Carbolines
While the specific pathway for this compound is not yet fully elucidated, studies on other Eudistomins and β-carboline alkaloids suggest several potential mechanisms of action. A derivative of Eudistomin U has been shown to activate the p53 signaling pathway, leading to apoptosis in melanoma cells. Eudistomin Y derivatives have been found to target lysosomes, inducing autophagy and causing G2/M phase cell cycle arrest. Generally, β-carboline alkaloids are known to exert their anticancer effects through various mechanisms including the modulation of the FAK/PI3K/AKT/mTOR signaling pathway.
Caption: Putative signaling pathways affected by this compound.
Manzamine A
Manzamine A has been shown to induce G0/G1 cell cycle arrest and apoptosis in colorectal cancer cells. Its mechanism involves the modulation of several key signaling pathways, including WNT, NOTCH, and PI3K/AKT[3].
Caption: Signaling pathways modulated by Manzamine A.
Fascaplysin
Fascaplysin is a potent inhibitor of cyclin-dependent kinase 4 (CDK4), leading to G1/0 phase cell cycle arrest. It also affects the PI3K/Akt/mTOR signaling pathway, contributing to its pro-apoptotic and anti-proliferative effects.
Caption: Key molecular targets of Fascaplysin.
Lamellarin D
Lamellarin D is a well-characterized inhibitor of topoisomerase I, an enzyme essential for DNA replication and transcription. This inhibition leads to DNA damage and subsequently triggers apoptosis through the mitochondrial pathway.
Caption: Mechanism of action of Lamellarin D.
Conclusion
This compound, along with Manzamine A, Fascaplysin, and Lamellarin D, represents a class of marine-derived alkaloids with significant therapeutic potential. While quantitative bioactivity data for this compound is currently lacking in the public domain, its structural similarity to other bioactive β-carbolines suggests it may possess comparable anticancer, antiviral, and antimicrobial properties. Further research is warranted to fully characterize the biological profile of this compound and to conduct direct comparative studies with other lead compounds from the marine environment. The detailed experimental protocols and an understanding of the signaling pathways involved will be instrumental in advancing these promising natural products towards clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral and tumor cell antiproliferative SAR studies on tetracyclic eudistomins. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating the In Vitro Mechanism of Action of Eudistomin T: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the hypothesized mechanism of action of Eudistomin T as an inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. While several related eudistomins, such as Eudistomin C, have been shown to target the 40S ribosome and inhibit protein translation, this document outlines the necessary in vitro experimental protocols to rigorously test the alternative hypothesis of SERCA inhibition for this compound.[1][2][3] The following sections detail comparative data with established SERCA inhibitors, step-by-step experimental methodologies, and visual representations of the relevant biological pathways and workflows.
Comparative Analysis of SERCA Inhibitors
To validate the potential inhibitory effect of this compound on SERCA, its performance must be benchmarked against well-characterized inhibitors. Thapsigargin and Cyclopiazonic Acid (CPA) are two widely used SERCA inhibitors with distinct mechanisms of action, making them ideal comparators.[4][5] Thapsigargin is known for its potent and irreversible inhibition, while CPA acts as a reversible inhibitor.[4][5]
| Compound | Target | IC50 (nM) | Mode of Action | Key Features |
| This compound (Hypothesized) | SERCA | To be determined | To be determined | Potential novel reversible or irreversible inhibitor. |
| Thapsigargin | SERCA | 0.2 - 4 | Irreversible | Binds to the E2 conformation of the enzyme, locking it in a Ca2+-free state.[4][5] |
| Cyclopiazonic Acid (CPA) | SERCA | 40 - 200 | Reversible | Competes with Ca2+ for binding to the enzyme's transmembrane domain.[4][5] |
| t-Butylhydroquinone (BHQ) | SERCA | 100 - 500 | Reversible | A selective modulator that influences calcium ion transport through reversible binding.[5][6] |
Experimental Protocols for In Vitro Validation
The following protocols describe the key experiments required to determine if this compound acts as a SERCA inhibitor.
SERCA ATPase Activity Assay
This assay directly measures the enzymatic activity of SERCA by quantifying ATP hydrolysis. A decrease in ATPase activity in the presence of this compound would indicate a direct inhibitory effect.
Materials:
-
Purified SERCA enzyme (from rabbit skeletal muscle)
-
Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA
-
ATP solution
-
Calcium chloride (CaCl2) solution
-
This compound and control inhibitors (Thapsigargin, CPA)
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, purified SERCA, and varying concentrations of CaCl2 to determine the optimal calcium concentration for enzyme activity.
-
In a 96-well plate, add the SERCA enzyme to the assay buffer.
-
Add serial dilutions of this compound, Thapsigargin (positive control), and a vehicle control (e.g., DMSO) to respective wells. Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding a saturating concentration of ATP.
-
Allow the reaction to proceed for 20 minutes at 37°C.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Calcium Uptake Assay
This assay measures the ability of SERCA to transport calcium into microsomes, providing a functional readout of its activity. Inhibition of calcium uptake by this compound would corroborate the findings of the ATPase activity assay.
Materials:
-
Sarcoplasmic reticulum (SR) microsomes
-
Assay Buffer: 40 mM Tris-HCl (pH 6.8), 100 mM KCl, 3 mM MgCl2, 20 mM CaCl2, 0.5 mM EGTA
-
Fluorescent calcium indicator (e.g., Fura-2)
-
ATP solution
-
This compound and control inhibitors
-
Fluorometer
Procedure:
-
Resuspend SR microsomes in the assay buffer.
-
Add the fluorescent calcium indicator to the microsome suspension.
-
Add varying concentrations of this compound or control inhibitors and incubate.
-
Initiate calcium uptake by adding ATP.
-
Monitor the change in fluorescence over time using a fluorometer. A decrease in the rate of fluorescence change in the presence of this compound indicates inhibition of calcium uptake.
-
Quantify the initial rates of calcium uptake and calculate the percentage of inhibition.
Visualizing Pathways and Workflows
Signaling Pathway of SERCA-mediated Calcium Homeostasis
The following diagram illustrates the central role of the SERCA pump in maintaining cellular calcium homeostasis, the disruption of which is the focus of this investigation.
Caption: Hypothesized inhibition of the SERCA pump by this compound, disrupting calcium influx into the sarcoplasmic reticulum.
Experimental Workflow for Validating SERCA Inhibition
The logical flow of experiments to test the hypothesis is depicted below.
Caption: A stepwise workflow for the in vitro validation of this compound as a SERCA inhibitor.
By following these protocols and comparing the results to established SERCA inhibitors, researchers can effectively validate or refute the hypothesis that this compound's mechanism of action involves the inhibition of the SERCA pump. Should the results be negative, they would lend further support to alternative mechanisms, such as the inhibition of protein synthesis observed with related compounds.
References
- 1. Eudistomin C, an Antitumor and Antiviral Natural Product, Targets 40S Ribosome and Inhibits Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. What are SERCA inhibitors and how do they work? [synapse.patsnap.com]
- 5. scbt.com [scbt.com]
- 6. Discovery of novel SERCA inhibitors by virtual screening of a large compound library - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Drug Resistance: A Comparative Analysis of Eudistomin Analogs in Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the emerging data on Eudistomin analogs and their potential to overcome multidrug resistance (MDR) in cancer cells. While direct cross-resistance studies on Eudistomin derivatives are still in early stages, this document synthesizes available data on their activity, explores the closely related β-carboline alkaloids for insights into resistance mechanisms, and provides detailed experimental protocols for evaluating these compounds.
Recent research has highlighted the potential of synthetic Eudistomin analogs as potent anticancer agents. However, a critical challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Understanding the activity of novel therapeutic agents in resistant cancer cell models is therefore crucial for their clinical development.
This guide focuses on the available data for two promising Eudistomin analogs, H1k and EU-5, and contextualizes their performance with data from other β-carboline alkaloids that have been tested in MDR cancer cell lines.
Comparative Cytotoxicity of Eudistomin Analogs and Related Compounds
At present, comprehensive cross-resistance studies for the Eudistomin analogs H1k and EU-5 in well-defined drug-sensitive and drug-resistant cancer cell line pairs are not yet publicly available. However, their potent cytotoxic activity in sensitive cancer cell lines warrants investigation into their efficacy against MDR phenotypes. The compound EU-5, a derivative of Eudistomin U, has been identified in silico as a potential inhibitor of P-glycoprotein, suggesting it may be effective in overcoming P-gp-mediated drug resistance.[1]
To provide a framework for comparison, the following table summarizes the cytotoxic activity of H1k and EU-5 in sensitive cancer cell lines, alongside data for a representative β-carboline alkaloid, harmine, which has been evaluated in a drug-resistant cell line.
| Compound | Cancer Cell Line | Type | IC50 (µM) | Degree of Resistance | Reference |
| H1k | MDA-MB-231 | Sensitive (Triple-Negative Breast Cancer) | 0.58 | N/A | [2][3] |
| EU-5 | A375 | Sensitive (Malignant Melanoma) | 4.4 | N/A | [1] |
| Harmine | Human oral carcinoma KB cells | Sensitive | 14.3 | 1.0 | |
| Human oral carcinoma KB-V1 cells | Vincristine-Resistant (P-gp overexpression) | 16.8 | 1.17 |
The degree of resistance is calculated by dividing the IC50 value in the resistant cell line by the IC50 value in the sensitive parental cell line.
The low degree of resistance observed for harmine in the P-gp-overexpressing KB-V1 cell line suggests that some β-carboline alkaloids may not be significantly affected by this common resistance mechanism. This provides a rationale for investigating Eudistomin analogs like EU-5 in similar resistant models.
Unraveling the Mechanism: Signaling Pathways and Resistance
The anticancer activity of Eudistomin analogs involves the induction of apoptosis and cell cycle arrest. The derivative H1k has been shown to arrest MDA-MB-231 cells in the G2/M phase.[2][3] EU-5 induces G0/G1 phase arrest and apoptosis in A375 melanoma cells.[1] The potential of EU-5 to inhibit P-gp suggests it might also interfere with the primary defense mechanism of MDR cells, which actively efflux chemotherapeutic drugs.
Below are diagrams illustrating the proposed mechanism of action for EU-5 and the experimental workflow for assessing cross-resistance.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Eudistomin analogs and to calculate the IC50 values.
-
Cell Seeding: Seed cancer cells (both sensitive and resistant strains) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Eudistomin analogs in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for P-glycoprotein Expression
This protocol is used to confirm the overexpression of P-gp in the resistant cancer cell line.
-
Protein Extraction: Lyse the sensitive and resistant cells with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 7.5% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (e.g., clone C219) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using densitometry software.
References
Unveiling the Therapeutic Promise of Eudistomin T: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Eudistomin T, a β-carboline alkaloid derived from marine tunicates, belongs to a class of compounds that has garnered significant interest for its diverse biological activities. While in vivo data for this compound remains limited, the therapeutic potential of its analogues suggests promising avenues for antiviral and anticancer applications. This guide provides a comparative analysis of this compound's potential, benchmarked against established therapeutic agents in relevant fields. By examining the available data on related eudistomins and contrasting it with the performance of current drugs, we aim to illuminate the prospective value of this compound in drug development pipelines.
I. Comparative Analysis of Therapeutic Potential
Due to the nascent stage of in vivo research on this compound, this section leverages data from its structural analogues, primarily other eudistomins, to project its potential efficacy and compares it with established drugs in antiviral and anticancer therapy.
Table 1: Comparative In Vivo Efficacy - Antiviral Potential (Herpes Simplex Virus-1 Model)
| Compound/Drug | Animal Model | Dosage | Efficacy | Citation |
| Eudistomin Analogues (Projected) | Murine models of HSV-1 infection | TBD | Data not available for this compound. Other eudistomins have shown in vitro antiviral activity.[1] | |
| Acyclovir | Murine models of HSV-1 infection | Varies by study | Significant reduction in viral replication and lesion severity. | [2][3][4][5][6] |
| Valacyclovir | Murine models of HSV-1 infection | Varies by study | Higher oral bioavailability and efficacy compared to acyclovir. | [2][5] |
| Famciclovir | Murine models of HSV-1 infection | Varies by study | Effective in reducing viral shedding and promoting lesion healing. | [4][5] |
Table 2: Comparative In Vivo Efficacy - Anticancer Potential (Breast Cancer Model)
| Compound/Drug | Animal Model | Dosage | Efficacy | Citation |
| Eudistomin Analogues (Projected) | Xenograft mouse models of breast cancer | TBD | Data not available for this compound. Eudistomin H showed cytotoxicity against HeLa cells in vitro.[7][8] Eudistomin Y derivatives showed antiproliferative activity against breast cancer cell lines in vitro. | [9] |
| Paclitaxel | Xenograft mouse models of breast cancer | Varies by study | Significant tumor growth inhibition and induction of apoptosis. | [10][11] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative in vivo experimental protocols for assessing antiviral and anticancer efficacy.
Antiviral Efficacy in a Murine Model of Herpes Simplex Virus-1 (HSV-1) Infection
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Virus Strain: HSV-1 strain known to cause cutaneous or systemic infection.
-
Infection: Mice are infected via cutaneous scarification on the flank or intranasal instillation with a predetermined lethal or sublethal dose of HSV-1.
-
Treatment Groups:
-
Vehicle control (e.g., saline or DMSO solution).
-
This compound (or analogue) at various doses (intraperitoneal, oral, or topical).
-
Positive control (e.g., Acyclovir at a clinically relevant dose).
-
-
Parameters Monitored:
-
Survival Rate: Monitored daily for 21 days post-infection.
-
Lesion Scoring: Cutaneous lesions are scored daily based on a scale (e.g., 0 = no lesion, 4 = severe ulceration).
-
Viral Titer: Tissues (e.g., skin, brain, spleen) are harvested at specific time points post-infection to determine viral load via plaque assay or qPCR.
-
Body Weight: Monitored daily as an indicator of overall health.
-
-
Statistical Analysis: Survival curves are analyzed using the log-rank test. Lesion scores and viral titers are compared using appropriate statistical tests (e.g., ANOVA, t-test).
Anticancer Efficacy in a Breast Cancer Xenograft Mouse Model
-
Cell Line: Human breast cancer cell line (e.g., MDA-MB-231, MCF-7).
-
Animal Model: Immunocompromised mice (e.g., nude or SCID), 6-8 weeks old.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously or into the mammary fat pad of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times a week) using calipers (Volume = 0.5 x length x width²).
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into:
-
Vehicle control.
-
This compound (or analogue) at various doses (e.g., intraperitoneal or oral).
-
Positive control (e.g., Paclitaxel).
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Comparison of tumor volumes between treated and control groups.
-
Survival Analysis: Monitoring the survival of mice over time.
-
Metastasis Assessment: Examination of distant organs (e.g., lungs, liver) for metastatic nodules.
-
Immunohistochemistry: Analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
-
Statistical Analysis: Tumor growth curves are analyzed using repeated measures ANOVA. Survival data is analyzed using Kaplan-Meier curves and the log-rank test.
III. Mechanistic Insights and Signaling Pathways
While the precise mechanism of action for this compound is yet to be fully elucidated, the activity of its analogues provides clues to potential pathways. Eudistomin C, for instance, has been identified as a protein synthesis inhibitor.[12][13] Many β-carbolines exert their effects through intercalation with DNA or inhibition of topoisomerases.
Potential Signaling Pathway for Eudistomin Analogue (Anticancer)
Caption: Potential anticancer mechanism of Eudistomin analogues.
Experimental Workflow for In Vivo Antiviral Study
Caption: Workflow for in vivo antiviral efficacy testing.
IV. Conclusion
This compound and its parent class of β-carboline alkaloids represent a promising frontier in the search for novel therapeutic agents. While direct in vivo evidence for this compound is currently lacking, the demonstrated antiviral and anticancer properties of its analogues warrant further investigation. The experimental frameworks provided in this guide offer a roadmap for the systematic evaluation of this compound's therapeutic potential. Future in vivo studies are critical to ascertain its efficacy, toxicity profile, and mechanism of action, ultimately determining its viability as a clinical candidate. The comparative data presented herein underscores the high bar set by existing therapies and highlights the need for significant efficacy and safety advantages for any new market entrant.
References
- 1. Efficient synthesis of eudistomin U and evaluation of its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Novel inhibitors of HSV-1 protease effective in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Herpes Simplex Treatment & Management: Approach Considerations, Medical Care, Consultations [emedicine.medscape.com]
- 5. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. List of 8 Herpes Simplex (HSV) Medications Compared [drugs.com]
- 7. Anticancer effects of brominated indole alkaloid Eudistomin H from marine ascidian Eudistoma viride against cervical cancer cells (HeLa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Effects of Brominated Indole Alkaloid Eudistomin H from Marine Ascidian Eudistoma viride Against Cervical Cancer Cells (HeLa) | Anticancer Research [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
Safety Operating Guide
Safe Disposal of Eudistomin T: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Eudistomin T, a bioactive marine alkaloid. Adherence to these procedures is critical to ensure personnel safety and environmental protection, reflecting our commitment to responsible laboratory practices. This compound is recognized for its potent biological activities and requires careful handling throughout its lifecycle, including disposal.
I. This compound: Essential Data
The following table summarizes the key chemical and physical properties of this compound. This information is vital for its safe handling and in determining the appropriate disposal pathway.
| Property | Value | Source |
| IUPAC Name | 2-phenyl-1-(9H-pyrido[3,4-b]indol-1-yl)ethanone | PubChem[1] |
| Molecular Formula | C₁₉H₁₄N₂O | PubChem[1] |
| Molecular Weight | 286.3 g/mol | PubChem[1] |
| CAS Number | 108335-05-3 | PubChem[1] |
| Known Biological Effects | Antibiotic, weak phototoxicity, potential cytotoxicity | ResearchGate[2] |
II. Health and Safety Hazards
This compound presents significant health risks. According to safety data, it is:
-
Harmful by inhalation, in contact with skin, and if swallowed.
-
A potential carcinogen .
-
Suspected of causing heritable genetic damage .
-
Capable of causing burns .
In case of accidental exposure, seek immediate medical attention and show the product label or safety data sheet. It is imperative to obtain special instructions before handling this compound.
III. This compound Disposal Protocol
The following step-by-step protocol outlines the mandatory procedure for the disposal of this compound waste. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations.
Experimental Protocol: this compound Waste Disposal
-
Waste Identification and Classification:
-
All materials contaminated with this compound, including unused neat compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be treated as hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) office and local regulations to ensure complete and accurate waste classification, as guidelines may vary.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible mixtures can lead to dangerous reactions.
-
Segregate solid waste (contaminated gloves, paper towels, vials) from liquid waste (solutions containing this compound).
-
-
Waste Containment:
-
Solid Waste:
-
Collect all solid this compound-contaminated waste in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the solvents used.
-
The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. Glass containers are generally suitable, but compatibility with the solvent must be confirmed.
-
The liquid waste container must be clearly labeled with "Hazardous Waste," "this compound," the solvent system (e.g., "in Methanol/Chloroform"), and an approximate concentration of the active compound.
-
Keep the waste container securely closed when not in use.
-
-
-
Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure the storage area is secondary containment to prevent the spread of material in case of a leak.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup by the EHS or a certified hazardous waste disposal contractor.
-
Do not dispose of this compound waste down the drain or in regular trash.
-
IV. Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: Workflow for this compound Waste Disposal.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Eudistomin T
For Immediate Implementation by Laboratory Personnel
As a novel marine-derived alkaloid with potential therapeutic applications, Eudistomin T is also a potent bioactive compound requiring stringent safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and prevent environmental contamination.
Given that this compound belongs to a class of compounds known for cytotoxic, antibiotic, and antifungal properties, it must be handled as a hazardous substance.[1][2][3] The following guidelines are based on best practices for managing potent and cytotoxic agents in a laboratory setting.[4][5][6][7][8]
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978). | Prevents dermal absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.[6][9] |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant splash risk.[10] | Protects eyes from splashes and aerosols. A face shield offers broader facial protection. |
| Body Protection | Disposable, solid-front, back-tying laboratory gown made of a low-linting, impervious material (e.g., polyethylene-coated polypropylene). | Prevents contamination of personal clothing and skin. The back-tying design reduces the risk of frontal contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the powdered form of this compound or when generating aerosols. | Protects against inhalation of the compound, which is a primary route of exposure for powdered substances. |
| Foot Protection | Closed-toe, non-slip shoes. | Protects feet from spills and dropped objects. |
Operational Plan: Safe Handling Protocol
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation:
- Ensure a designated area for handling this compound is clearly marked.
- Verify that a certified chemical fume hood is operational.
- Assemble all necessary materials, including PPE, a cytotoxic spill kit, and designated waste containers.
- Cover the work surface with a disposable, plastic-backed absorbent pad.[11]
2. Donning PPE:
- Perform hand hygiene.
- Don inner gloves.
- Don the laboratory gown, ensuring complete coverage.
- Don outer gloves, pulling the cuffs over the sleeves of the gown.
- Don eye and face protection.
- If required, don respiratory protection.
3. Handling this compound:
- All manipulations of this compound (weighing, reconstituting, and aliquoting) must be performed within a chemical fume hood.
- Use Luer-Lok syringes and other closed systems to minimize the generation of aerosols.[6]
- Handle vials and containers carefully to prevent breakage.
4. Doffing PPE:
- Remove outer gloves and dispose of them in the designated cytotoxic waste container.
- Remove the gown by rolling it inward and dispose of it in the cytotoxic waste container.
- Perform hand hygiene.
- Remove eye and face protection, and clean and store it according to manufacturer's instructions.
- Remove inner gloves and dispose of them in the cytotoxic waste container.
- Perform thorough hand hygiene with soap and water.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations for cytotoxic waste.
-
Solid Waste: Used PPE, absorbent pads, and contaminated labware should be placed in a designated, sealed, and clearly labeled cytotoxic waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a dedicated, sealed, and labeled hazardous waste container.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic waste.
Emergency Procedures
Spill Response:
-
Alert others in the vicinity and restrict access to the spill area.
-
If safe to do so, use a cytotoxic spill kit to contain and clean up the spill, always wearing appropriate PPE.
-
For large spills, evacuate the area and contact the institution's environmental health and safety office immediately.[5][12]
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[10]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move the individual to fresh air. Seek immediate medical attention.[10]
All exposures and incidents must be reported to the laboratory supervisor and the institution's environmental health and safety office.
Visualizing Laboratory Safety: The Hierarchy of Controls
The following diagram illustrates the "Hierarchy of Controls," a fundamental concept in occupational safety for managing hazardous substances like this compound. This framework prioritizes control methods from most to least effective.
References
- 1. A Journey Under the Sea: The Quest for Marine Anti-Cancer Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digilib.ummat.ac.id [digilib.ummat.ac.id]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. researchgate.net [researchgate.net]
- 9. arinursing.org [arinursing.org]
- 10. twu.edu [twu.edu]
- 11. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. osha.gov [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
